Fluorescein O-methacrylate
Description
Significance of Fluorescent Monomers in Contemporary Research
Fluorescent monomers are instrumental in modern scientific research, serving as fundamental components for the synthesis of fluorescent polymers. technochemical.commdpi.com These specialized monomers, when incorporated into polymer chains, bestow the resulting material with intrinsic fluorescence, enabling a wide array of applications. This approach offers significant advantages over traditional methods of labeling pre-formed particles, such as enhanced fluorescence, controllable fluorophore loading, and improved stability by preventing dye leaching. acs.orgresearchgate.net The ability to tailor the polymer structure at the monomer level allows for the fine-tuning of excitation and emission maxima, making these materials highly versatile for studying polymer mobility, chain interactions, and for monitoring cellular environments. technochemical.com
Interdisciplinary Relevance of Fluorescein (B123965) O-methacrylate as a Functional Building Block
The utility of Fluorescein O-methacrylate extends across multiple scientific disciplines, underscoring its importance as a versatile functional monomer. smolecule.com In chemistry, it is employed as a fluorescent marker in various assays and reactions. smolecule.com The field of biology utilizes FMA in nanoparticle complexes for cellular imaging and as probes in diverse biological applications. smolecule.comchemicalbook.com In medicine, its application is prominent in the development of diagnostic imaging tools and biosensors for disease detection. smolecule.comrsc.org Furthermore, the industrial sector leverages FMA to create environmentally responsive materials and luminescent coatings. smolecule.com
A key feature of FMA is its pH sensitivity, making it an excellent candidate for developing optical pH sensors. nih.gov Its methacrylate (B99206) group allows for covalent bonding within a polymer matrix, effectively preventing the common issue of dye leaching and enhancing the stability of biomedical devices like hydrogels. nih.gov This covalent integration ensures the longevity and reliability of the fluorescent signal, a critical factor in long-term sensing applications.
Historical Context and Evolution of Fluorescein Derivatives in Polymer Science and Bio-applications
The journey of fluorescein and its derivatives began with its discovery in 1871 by the German chemist Adolf von Baeyer. iscientific.orgresearchgate.net Initially synthesized from phthalic anhydride (B1165640) and resorcinol, fluorescein's intense green fluorescence quickly made it a valuable dye. iscientific.orgwikipedia.org Over the decades, its application expanded into various scientific fields. By the 1930s, it was being used as a fluorescent marker in biological studies to visualize cells and tissues. researchgate.net
The evolution into polymer science saw the modification of the fluorescein molecule to include polymerizable groups. The introduction of the methacrylate group to create this compound was a significant advancement, allowing for its direct incorporation into polymer backbones through polymerization reactions. This innovation paved the way for the development of a new class of fluorescent polymers with applications ranging from drug delivery systems to advanced biosensors. technochemical.comrsc.org Researchers have synthesized amphiphilic fluorescein polymers that self-assemble into nanoparticles with enhanced fluorescence, demonstrating improved sensitivity in biosensing compared to traditional dye-labeled proteins. rsc.org
Overview of Research Trajectories for this compound
Current and future research involving this compound is focused on several promising directions. A significant area of investigation is the development of more sophisticated biosensors and biochips with enhanced sensitivity and specificity for disease diagnosis and biomarker detection. rsc.org This includes the creation of novel nanoparticle-based platforms that can be easily functionalized with specific biomolecules. rsc.org
Another key trajectory is the refinement of controlled polymerization techniques to create well-defined polymer architectures incorporating FMA. This allows for precise control over the material's properties, leading to applications in areas like theranostics, where diagnosis and therapy are combined in a single agent. rsc.org For instance, FMA has been used to develop molecularly imprinted polymers for the targeted delivery and monitoring of cancer drugs. rsc.org Furthermore, research is ongoing to explore the use of FMA in creating advanced optical materials, such as those for high-resolution 3D printing and environmentally responsive coatings. The development of multi-responsive polymers that react to changes in pH, temperature, and light is also an active area of exploration. encyclopedia.pub
Chemical Compound Information
| Compound Name |
| This compound |
| Fluorescein |
| Phthalic anhydride |
| Resorcinol |
| Methacrylic acid |
| Ethylene (B1197577) glycol dimethacrylate |
| Trimethylolpropane trimethacrylate |
| 2-hydroxyethyl methacrylate |
| 1,6-hexanediol diacrylate |
| Poly(ethylene glycol) diacrylate |
| N-acryloxysuccinimide |
| Rhodamine B |
| Coumarin |
| Dansyl |
| N-isopropyl acrylamide |
| Styrene (B11656) |
| Methyl acrylate (B77674) |
| Heptafluoro-n-butyl methacrylate |
| Poly(methyl methacrylate) |
| 2,3-dichloro-5,6-dicyano-p-benzoquinone |
| 7,7,8,8-tetracyanoquinodimethane |
| Iodine |
| Tetrafluoro para benzoquinone |
This compound Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₁₆O₆ | scbt.comnih.gov |
| Molar Mass | 400.38 g/mol | scbt.com |
| Excitation Maximum | ~490 nm | smolecule.comchemicalbook.commedchemexpress.com |
| Emission Maximum | ~520 nm | smolecule.comchemicalbook.commedchemexpress.com |
| Appearance | Dark orange/red powder | wikipedia.org |
| Solubility | Slightly soluble in water and alcohol | wikipedia.org |
| pKa | ~7.9 | |
| Melting Point | 227-232 °C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16O6/c1-13(2)22(26)28-15-8-10-19-21(12-15)29-20-11-14(25)7-9-18(20)24(19)17-6-4-3-5-16(17)23(27)30-24/h3-12,25H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHPNLUYVDEYCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392298 | |
| Record name | Fluorescein O-methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-15-4 | |
| Record name | Fluorescein O-methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorescein O-methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Modifications of Fluorescein O Methacrylate Monomer
Esterification Routes for Monomer Synthesis
Esterification represents the fundamental approach for synthesizing Fluorescein (B123965) O-methacrylate. This process involves the formation of an ester bond between the hydroxyl group of fluorescein and the carboxyl group of a methacrylic acid derivative.
Direct Esterification of Fluorescein with Methacrylic Acid Derivatives
The most common method for synthesizing Fluorescein O-methacrylate is the direct esterification of fluorescein with a reactive form of methacrylic acid, such as methacryloyl chloride. tandfonline.comtandfonline.com This reaction is a nucleophilic acyl substitution where the hydroxyl group of fluorescein attacks the carbonyl carbon of the methacryloyl chloride.
The synthesis of this compound requires carefully controlled reaction conditions to ensure the desired product is formed with high purity and to prevent unwanted side reactions, such as polymerization. The reaction is typically conducted at a low temperature, often starting at 0°C with an ice bath, and then allowed to proceed at room temperature. tandfonline.comtandfonline.com The reaction time can vary, often extending for several hours to ensure completion. tandfonline.comtandfonline.com
A study by Hudson et al. reported the synthesis of Fluorescein Methacrylate (B99206) (FluMa) for use in molecularly imprinted polymers. researchgate.net Another study detailed the synthesis of fluorescein methacrylate by reacting fluorescein with methacryloyl chloride in the presence of triethylamine (B128534) in anhydrous tetrahydrofuran (B95107) (THF). tandfonline.com The reaction mixture was initially cooled to 0°C and then stirred at room temperature for an extended period. tandfonline.com
To prevent unwanted side reactions and ensure a high yield of the monomer, the esterification reaction must be carried out under anhydrous (water-free) and inert atmospheric conditions. tandfonline.comtandfonline.com The use of anhydrous solvents, such as dry tetrahydrofuran (THF) or dichloromethane (B109758) (DCM), is crucial. tandfonline.comtandfonline.comrsc.org An inert atmosphere, typically achieved by using nitrogen or argon gas, prevents the reaction of reagents with atmospheric oxygen and moisture. tandfonline.comtandfonline.com The presence of water can lead to the hydrolysis of the methacryloyl chloride and can also interfere with the catalytic activity.
The esterification reaction is facilitated by the use of catalysts and activating agents. A base, such as triethylamine, is commonly added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between fluorescein and methacryloyl chloride. tandfonline.comtandfonline.com This prevents the protonation of the fluorescein hydroxyl group, maintaining its nucleophilicity.
In some esterification reactions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) are employed, particularly when using methacrylic acid directly instead of its more reactive acid chloride derivative. Other catalysts, such as P2O5/SiO2, have also been explored for the direct esterification of fluorescein with carboxylic acids. researchgate.net
| Reagent/Catalyst | Function | Reference |
| Methacryloyl chloride | Acylating agent | tandfonline.comtandfonline.com |
| Triethylamine | Acid scavenger | tandfonline.comtandfonline.com |
| Dicyclohexylcarbodiimide (DCC) | Coupling agent | |
| 4-dimethylaminopyridine (DMAP) | Catalyst | |
| P2O5/SiO2 | Solid acid catalyst | researchgate.net |
Considerations for Reaction Yield Optimization
Optimizing the reaction yield is a key consideration in the synthesis of this compound. The stoichiometry of the reactants plays a significant role; for instance, the molar ratio of fluorescein to the acylating agent and the duration of the reaction can be adjusted to maximize the yield. A study on the synthesis of fluorescein methacrylate reported a yield of 73% after purification. tandfonline.com Another similar synthesis of a fluorescein acrylate (B77674) derivative noted that yields between 70-85% could be achieved under optimized conditions.
Factors that can be adjusted to optimize the yield include:
Molar ratios of reactants: Fine-tuning the ratio of fluorescein to methacryloyl chloride and triethylamine.
Reaction temperature: Maintaining a low temperature to control the reaction rate and minimize side products.
Reaction time: Allowing sufficient time for the reaction to go to completion.
| Parameter | Condition | Reported Yield | Reference |
| Reactants | Fluorescein, Methacryloyl Chloride, Triethylamine | 73% | tandfonline.com |
| Solvent | Anhydrous Tetrahydrofuran (THF) | tandfonline.com | |
| Temperature | 0°C to Room Temperature | tandfonline.com | |
| Purification | Column Chromatography | tandfonline.com |
Post-Synthesis Purification Techniques
After the esterification reaction is complete, the crude product contains the desired this compound monomer, as well as unreacted starting materials, byproducts, and the catalyst. Therefore, a thorough purification step is essential to obtain a high-purity monomer suitable for polymerization and other applications.
The most common method for purifying this compound is column chromatography. tandfonline.comrsc.org In this technique, a solvent system, such as a mixture of chloroform (B151607) and acetone, is used to separate the components of the crude product based on their different affinities for the stationary phase (e.g., silica (B1680970) gel). tandfonline.com
Following column chromatography, the purified product is often obtained as a solid powder. tandfonline.com Recrystallization is another purification technique that can be employed to further enhance the purity of the monomer. The purity of the final product can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.org
| Purification Technique | Description | Reference |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | tandfonline.comrsc.org |
| Recrystallization | Purification of a solid based on differences in solubility. |
Functionalization and Derivatization Strategies for Enhanced Reactivity
To broaden the utility of this compound, its structure can be further modified to introduce additional reactive groups. These modifications are designed to enhance its reactivity and enable conjugation to a variety of molecules and surfaces, thereby creating multifunctional materials.
Strategies for Introducing Additional Reactive Groups for Conjugation
The introduction of supplementary reactive functionalities onto the FMA monomer is a key strategy for expanding its application scope. These reactive groups serve as handles for covalent attachment to biomolecules, surfaces, or other polymer chains, facilitating the creation of sophisticated bioconjugates and materials with tailored properties.
Another approach to functionalization is through post-polymerization modification. In this method, a polymer containing FMA is first synthesized, and then the desired reactive groups are introduced by chemically modifying the polymer chain. While not directly modifying the FMA monomer itself prior to polymerization, this strategy allows for the incorporation of functionalities that might not be compatible with the initial polymerization conditions.
Furthermore, the fluorescein core itself presents opportunities for derivatization, although this is less common for FMA modifications. The phenolic hydroxyl groups on the fluorescein structure could potentially be modified to introduce other functionalities. However, this approach must be carefully designed to avoid quenching the fluorescence of the dye.
The selection of the functionalization strategy depends on the specific application and the desired properties of the final material. For applications requiring the attachment of biomolecules, the incorporation of amine-reactive groups like NHS esters is highly effective. rsc.org The ability to create polymers with a tunable density of these reactive sites allows for precise control over the degree of conjugation.
| Strategy | Reactive Group Introduced | Monomers/Reagents Used | Polymerization Method | Key Advantages |
| Copolymerization | N-hydroxysuccinimide (NHS) ester | This compound (FMA), N-acryloxysuccinimide (NAS), Methacrylic Acid (MA) | Radical Polymerization | One-pot synthesis, controllable incorporation of reactive groups, enhanced polymer stability. rsc.org |
| Post-Polymerization Modification | Various (dependent on reaction) | Polymer containing FMA, modifying reagents | N/A | Allows for introduction of functionalities incompatible with initial polymerization. |
| Derivatization of Fluorescein Core | Various (e.g., esters, ethers) | This compound, derivatizing agents | N/A | Potential for multifunctionalization, but risks fluorescence quenching. |
The development of these functionalization strategies has significantly expanded the versatility of this compound. By enabling its conjugation to a wide range of molecules and materials, these methods have paved the way for the creation of advanced fluorescent probes, targeted imaging agents, and highly sensitive biosensors. The ability to combine the inherent fluorescence of FMA with the specific reactivity of introduced functional groups is a powerful tool in the design of next-generation functional materials.
Polymerization Mechanisms and Advanced Material Fabrication with Fluorescein O Methacrylate
Free Radical Polymerization Techniques
Free radical polymerization is a widely employed method for synthesizing polymers from vinyl monomers like Fluorescein (B123965) O-methacrylate (FMA). This process involves three key steps: initiation, propagation, and termination. An initiator, which can be activated by heat or light, generates free radicals that react with the monomer to initiate the polymerization process. The versatility of free radical polymerization allows for various techniques to be employed, each offering distinct advantages in controlling the polymer's properties and morphology.
Bulk Polymerization Methodologies
Bulk polymerization is a straightforward technique where the monomer, in this case, Fluorescein O-methacrylate, is polymerized in the absence of a solvent. This method is advantageous for achieving high reaction rates and high-purity polymers. One notable application of bulk polymerization of FMA is in the synthesis of molecularly imprinted polymers (MIPs). For instance, caffeine-imprinted fluorescent polymers (Caf-FMIP) have been synthesized using a non-covalent imprinting approach in a bulk polymerization system. In this process, FMA serves as the fluorescent functional monomer, interacting with the template molecule (caffeine). The polymerization is initiated by a free radical initiator, such as Azobisisobutyronitrile (AIBN), and proceeds to form a highly cross-linked polymer network with recognition sites for the template molecule.
The resulting polymer monolith is then ground and sieved to obtain particles of the desired size. The template molecules are subsequently removed, leaving behind cavities that are complementary in shape and functionality to the template. These fluorescent MIPs can be utilized for the selective recognition and sensing of the target analyte.
| Parameter | Condition |
| Monomer | This compound (FMA) |
| Template | Caffeine |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Polymerization Type | Bulk Polymerization |
| Imprinting Approach | Non-covalent |
| Application | Selective recognition of caffeine |
Solution Polymerization Approaches
Solution polymerization involves the polymerization of a monomer in a suitable solvent. This method allows for better control over the reaction temperature and viscosity compared to bulk polymerization. This compound can be readily copolymerized with other acrylic or methacrylic monomers using solution polymerization to create materials with tailored properties.
In a typical procedure, this compound and a comonomer are dissolved in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). A thermal initiator, commonly Azobisisobutyronitrile (AIBN), is then added to the solution. The reaction mixture is subsequently heated under an inert atmosphere to initiate polymerization. For example, copolymers of FMA have been synthesized by reacting it with various acrylic and methacrylic monomers bearing oligo(ethylene glycol) segments in a THF solution at 60°C with AIBN as the initiator. This approach is particularly useful for preparing fluorescent polymers with specific solubility characteristics and for applications where the polymer is to be used in solution.
| Parameter | Details |
| Monomer | This compound (FMA) |
| Comonomers | Acrylic or methacrylic monomers (e.g., with oligo(ethylene glycol) segments) |
| Solvent | Tetrahydrofuran (THF) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Temperature | 60°C |
| Atmosphere | Inert |
Emulsion Polymerization for Nanoparticle Synthesis
Emulsion polymerization is a technique used to produce polymer nanoparticles with a well-defined size and morphology. This method is particularly valuable for synthesizing fluorescent polymer nanoparticles for various bioimaging and sensing applications. In a typical emulsion polymerization, a monomer is dispersed in an aqueous phase with the aid of a surfactant, and a water-soluble initiator is used to start the polymerization within the monomer droplets or micelles.
Multifunctional polymer systems can be created through the copolymerization of this compound with other monomers like styrene (B11656) and N-isopropylacrylamide using two-stage shot-growth emulsion polymerization techniques. In the initial stage, FMA is copolymerized with styrene to form a fluorescent core. Subsequently, in the second stage, a shell of a different polymer, such as the thermoresponsive N-isopropylacrylamide, is polymerized around the fluorescent core. This results in core-shell nanoparticles that combine the fluorescent properties of FMA with the stimuli-responsive behavior of the shell material.
Synthesis of this compound-Containing Core/Shell Nanoparticles (e.g., Fe3O4-based)
A significant application of free radical polymerization of this compound is in the fabrication of multifunctional core/shell nanoparticles. These nanoparticles often feature a magnetic core, such as iron oxide (Fe3O4), encapsulated within a fluorescent polymer shell. Such materials are of great interest for applications in biomedical imaging and targeted drug delivery due to their combined magnetic and fluorescent properties.
| Component | Material/Method |
| Core | Iron Oxide (Fe3O4) Nanoparticles |
| Shell | Poly(this compound) (poly(FMA)) |
| Polymerization Technique | Surface-initiated Free Radical Polymerization |
| Functionalization Step | Introduction of polymerizable double bonds on the Fe3O4 surface |
| Resulting Properties | Superparamagnetic and Fluorescent |
Photo-initiated Polymerization Processes
Photo-initiated polymerization utilizes light energy to generate free radicals and initiate polymerization. This technique offers excellent spatial and temporal control over the polymerization process, making it suitable for applications such as the fabrication of micro- and nanostructures, and for creating patterned surfaces.
This compound can be copolymerized with other monomers, such as polyethylene (B3416737) glycol (PEG) diacrylate, using photo-polymerization. In a typical setup, a solution containing the monomers and a photoinitiator is exposed to light of a specific wavelength, often in the UV or visible range, to trigger the polymerization reaction. This method has been employed to create fluorescent polymer features at the end of optical fibers for sensor applications. The ability to precisely control the location of polymerization allows for the fabrication of sensor arrays on a single fiber. The resulting polymers exhibit the characteristic fluorescence of the fluorescein moiety, which can be modulated by the local environment, such as pH.
| Parameter | Details |
| Monomer | This compound (FMA) |
| Comonomer | Poly(ethylene glycol) diacrylate (PEGDA) |
| Initiation | Light (e.g., 470 nm excitation) |
| Application | Fabrication of optical fiber-based sensors |
| Key Advantage | Spatial and temporal control of polymerization |
Thermal-initiated Polymerization (e.g., using Azobisisobutyronitrile)
Thermal-initiated polymerization is a common and straightforward method for initiating free radical polymerization. It involves the use of a thermal initiator, a compound that decomposes upon heating to generate free radicals. Azobisisobutyronitrile (AIBN) is a widely used thermal initiator for the polymerization of vinyl monomers, including this compound.
Controlled/Living Radical Polymerization (CLRP) Methods
Controlled/living radical polymerization (CLRP) methods offer precise control over polymer molecular weight, architecture, and functionality. These techniques are particularly advantageous for the synthesis of well-defined polymers containing this compound, as they allow for the creation of complex structures such as block copolymers and polymer brushes.
Atom Transfer Radical Polymerization (ATRP) is a robust CLRP method that has been successfully employed for the polymerization of methacrylate (B99206) monomers. nih.gov While direct homopolymerization of this compound via ATRP can be challenging, it is readily copolymerized with other monomers to introduce fluorescent labeling into various polymer backbones. For instance, ATRP can be used to synthesize block copolymers where one of the blocks contains this compound, thereby creating fluorescently tagged materials with well-defined structures. researchgate.net The control over the polymerization process afforded by ATRP ensures that the fluorescent monomer is incorporated in a predictable manner, leading to materials with consistent and reproducible fluorescent properties.
The general versatility of ATRP allows for its use with a wide range of functional monomers, enabling the synthesis of multifunctional copolymers. For example, this compound can be copolymerized with monomers that impart specific chemical or physical properties, such as thermal responsiveness or biocompatibility.
| Feature | Description | Significance |
|---|---|---|
| Controlled Molecular Weight | The molecular weight of the resulting copolymer can be predetermined by the ratio of monomer to initiator. | Allows for the synthesis of polymers with precise chain lengths and narrow molecular weight distributions. |
| Architectural Control | Enables the synthesis of various architectures, including block, graft, and star copolymers. ustc.edu.cn | Facilitates the design of complex materials with tailored properties and functionalities. |
| Functional Group Tolerance | ATRP is tolerant to a wide range of functional groups present in monomers. cmu.edu | Allows for the incorporation of this compound alongside other functional monomers without the need for protecting group chemistry. |
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CLRP technique that offers excellent control over the synthesis of polymers with complex architectures. dntb.gov.uasigmaaldrich.com RAFT is particularly well-suited for the polymerization of methacrylate monomers, including this compound. ed.ac.uk This method allows for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com
The versatility of RAFT polymerization enables the creation of various polymer architectures incorporating this compound. These include:
Homopolymers: While less common, the homopolymerization of this compound can be achieved.
Statistical Copolymers: By copolymerizing this compound with other compatible monomers, statistical copolymers with randomly distributed fluorescent units can be synthesized.
Block Copolymers: Sequential polymerization of different monomers allows for the synthesis of well-defined block copolymers containing a fluorescent block derived from this compound. rsc.org This is particularly useful for creating self-assembling materials and fluorescent probes.
A significant application of RAFT polymerization involving fluorescein-containing monomers is in the development of self-healable hydrogels. rsc.orgresearchgate.net These advanced materials possess the ability to repair themselves after damage, a property often inspired by biological systems. By incorporating fluorescent monomers like Fluorescein O-acrylate (a structurally similar monomer) into the hydrogel network via RAFT, researchers can create materials that are not only self-healing but also fluorescent. rsc.orgresearchgate.net
The fluorescence can be used to monitor the self-healing process. For instance, Förster Resonance Energy Transfer (FRET) can be employed to study the interactions between different polymer chains within the hydrogel. rsc.orgresearchgate.net In a typical FRET-based system, two different fluorophores, a donor and an acceptor, are incorporated into the hydrogel network. When the hydrogel is intact, the donor and acceptor are in close proximity, and FRET occurs. Upon damage, the distance between the fluorophores increases, leading to a decrease in FRET efficiency. As the hydrogel heals, the donor and acceptor come closer again, and FRET is restored. This allows for a real-time, non-invasive method to observe the healing process.
Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has also emerged as a powerful technique for fabricating self-healing hydrogels under visible light, offering a more cytocompatible approach for creating these materials in cellular environments. nih.govacs.orgnih.gov
Surface-Initiated Controlled Radical Polymerization (SI-CRP) is a powerful technique for modifying the surfaces of various substrates with well-defined polymer brushes. rsc.org This "grafting from" approach involves immobilizing an initiator on the surface, from which the polymer chains are grown. ethz.ch SI-CRP methods, including SI-ATRP and SI-RAFT, allow for precise control over the thickness, density, and composition of the grafted polymer layer.
Grafting polymer brushes containing this compound onto hydrogel substrates is a promising strategy for creating functionalized biomaterials and sensors. acs.orgresearchgate.net Hydrogels, with their high water content and soft, tissue-like properties, are excellent candidates for biomedical applications. chemrxiv.org However, their surfaces often require modification to enhance their performance.
By using SI-CRP, polymer brushes containing this compound can be grown directly from the hydrogel surface. This results in a stable and covalently attached fluorescent layer. The fluorescent properties of these modified hydrogels can be utilized for various applications, including:
Sensing: The fluorescence of the grafted brushes can be sensitive to changes in the local environment, such as pH or the presence of specific biomolecules.
Imaging: The fluorescently labeled hydrogels can be visualized using fluorescence microscopy, allowing for the tracking of the material in biological systems.
Anti-fouling surfaces: The properties of the grafted polymer brushes can be tuned to resist the non-specific adsorption of proteins and other biomolecules. rsc.org
A specific example involves the use of surface-initiated, Cu(0)-mediated controlled radical polymerization (SI-Cu0-CRP) to graft copolymers of oligo(ethylene glycol) methyl ether acrylate (B77674) (OEGA) and this compound onto hydrogel surfaces. acs.org This method allows for the creation of fluorescent and biocompatible polymer brushes that can alter the surface properties of the hydrogel. acs.org
Surface-Initiated Controlled Radical Polymerization (SI-CRP) for Surface Functionalization
Copolymerization Strategies and Resulting Polymeric Architectures
The copolymerization of this compound with other monomers is a key strategy for creating a diverse range of functional polymeric materials. smolecule.com The choice of comonomer and the polymerization technique dictates the final architecture and properties of the resulting polymer.
Common copolymerization strategies include:
Statistical Copolymerization: This approach leads to polymers where the this compound units are randomly distributed along the polymer chain. This is a straightforward method to impart fluorescence to a polymer.
Block Copolymerization: This strategy results in polymers with distinct blocks of different monomers. harth-research-group.org For example, a hydrophilic block can be combined with a hydrophobic block containing this compound to create amphiphilic block copolymers that can self-assemble into micelles or other nanostructures in aqueous solution. rsc.orgacs.org
Graft Copolymerization: This involves attaching chains of one type of polymer as branches onto a main chain of another polymer. rsc.org this compound can be incorporated into either the backbone or the grafted chains to create fluorescent graft copolymers.
These copolymerization strategies allow for the creation of a wide variety of polymeric architectures, each with unique properties and potential applications. For instance, the incorporation of this compound into block copolymers can lead to the formation of fluorescent nanoparticles for bioimaging, while its inclusion in graft copolymers can be used to create fluorescently labeled surfaces.
Synthesis of Amphiphilic Fluorescein Polymers for Self-Assembly
The synthesis of amphiphilic polymers incorporating this compound is a key strategy for creating fluorescent nanomaterials. These polymers, containing both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, can spontaneously self-assemble in aqueous environments to form structured nanoparticles. The FMA monomer can be copolymerized with a combination of hydrophilic and hydrophobic co-monomers to impart this amphiphilicity.
For instance, the methacrylate group of FMA facilitates its copolymerization with monomers bearing oligo(ethylene glycol) segments to introduce hydrophilicity. This approach leads to the formation of amphiphilic polymers that can self-assemble into distinct microstructures in solution. Researchers have successfully synthesized such amphiphilic fluorescein polymers that form nanoparticles with enhanced fluorescence, which have shown improved sensitivity in biosensing applications compared to traditional dye-labeling methods. The self-assembly of these polymers can result in various morphologies, including spherical micelles, worm-like structures, and vesicles, depending on the polymer composition and environmental conditions.
The table below summarizes an example of a synthesized amphiphilic polymer system and its characteristics.
| Polymer System | Monomers | Self-Assembly Behavior | Application |
| Amphiphilic Fluorescein Polymer | This compound, Hydrophilic co-monomer (e.g., bearing oligo(ethylene glycol) segments), Hydrophobic co-monomer | Forms nanoparticles in aqueous solution with enhanced fluorescence. | Biosensing |
Block Copolymer Systems Integrating this compound
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The integration of this compound into block copolymer architectures allows for the creation of well-defined, fluorescent nanostructures. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed to synthesize these block copolymers with controlled molecular weights and low dispersity. acs.orgnih.gov
For example, a diblock copolymer can be synthesized where one block is hydrophilic and the other is hydrophobic, with FMA incorporated into one of the blocks. These amphiphilic block copolymers can self-assemble in selective solvents to form micelles with a fluorescent core or corona, depending on the placement of the FMA-containing block. The synthesis of well-defined poly(methyl methacrylate)-b-poly(alkyl acrylate) diblock copolymers with a single fluorescein dye molecule at the junction has been investigated, demonstrating precise control over the polymer architecture. acs.org
The following table provides an overview of representative block copolymer systems containing this compound.
| Block Copolymer System | Polymerization Method | Block Composition | Potential Application |
| Poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) | Not specified | One block containing a pyrrolidone moiety and the other containing a benzyl (B1604629) methacrylate moiety, with FMA potentially incorporated. | Advanced material fabrication |
| Poly(methyl methacrylate)-b-poly(alkyl acrylate) | Anionic Polymerization and ATRP | One block of poly(methyl methacrylate) and one block of poly(alkyl acrylate), with a fluorescein dye at the junction. acs.org | Study of polymer dynamics |
Random Copolymer Formulations with Varied Monomer Ratios
In random copolymers, monomer units are distributed randomly along the polymer chain. The properties of random copolymers containing this compound can be finely tuned by varying the ratio of the constituent monomers. The incorporation of FMA into a polymer backbone alongside other monomers allows for the creation of materials where the fluorescence properties can be modulated by the local environment created by the co-monomers.
Research has shown that the concentration of FMA in the monomer feed significantly influences the properties of the final polymer. For instance, concentrations ranging from 1 to 10 mole percent have been found to provide optimal fluorescent intensity while maintaining the processability of the polymer. smolecule.com Higher concentrations of FMA may lead to aggregation and fluorescence quenching, where the fluorescent signal decreases, while lower concentrations can result in insufficient signal intensity for certain applications. smolecule.com
The table below illustrates the effect of monomer ratio on the properties of a random copolymer system.
| Co-monomer System | FMA Mole Percent | Effect on Polymer Properties |
| FMA and other processable monomers | 1-10% | Optimal fluorescent intensity and good polymer processability. smolecule.com |
| FMA and other processable monomers | >10% | Potential for aggregation and fluorescence quenching. smolecule.com |
| FMA and other processable monomers | <1% | Insufficient signal intensity for some applications. smolecule.com |
Development of Crosslinked Polymer Networks (e.g., Hydrogels)
This compound can be incorporated into crosslinked polymer networks, such as hydrogels, to create fluorescent and environmentally responsive materials. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. The covalent bonding of FMA within the hydrogel matrix prevents the leaching of the fluorescent dye, which enhances the stability and long-term performance of the material.
The fabrication of these networks often involves the copolymerization of FMA with a primary monomer and a crosslinking agent. The crosslinker forms covalent bonds between the polymer chains, creating the network structure. The properties of the resulting hydrogel, such as its swelling behavior, mechanical strength, and fluorescence response, can be controlled by adjusting the type and concentration of the monomer, FMA, and the crosslinking agent. For example, photo-polymerization of FMA with PEG diacrylate can be used to fabricate fluorescent hydrogel-based sensors. researchgate.net
The following table provides examples of crosslinked polymer networks incorporating this compound.
| Hydrogel System | Crosslinking Agent | Polymerization Method | Key Feature | Application |
| FMA-co-Acrylamide/Bisacrylamide | Bisacrylamide | Not specified | Covalent immobilization of fluorescein for protein capture and release. nih.gov | Biomarker detection nih.gov |
| FMA-co-PEG diacrylate | PEG diacrylate | Photo-polymerization | Spatially controlled fabrication of fluorescent sensors. researchgate.net | pH sensing researchgate.net |
Polymerization with Specific Co-monomers for Tailored Properties
The properties of polymers containing this compound can be precisely tailored by selecting specific co-monomers for polymerization. This approach allows for the creation of multifunctional materials that combine the fluorescence of FMA with other desirable characteristics, such as thermoresponsiveness, hydrophobicity, or biocompatibility.
A notable example is the copolymerization of FMA with N-isopropylacrylamide (NIPAAm). smolecule.com Poly(N-isopropylacrylamide) is a well-known thermoresponsive polymer that exhibits a lower critical solution temperature (LCST) in water. Copolymers of FMA and NIPAAm can therefore be designed to be both fluorescent and temperature-sensitive. smolecule.com Similarly, copolymerization with styrene can introduce hydrophobic characteristics and structural stability to the polymer system. smolecule.com The use of hydrophilic co-monomers like poly(ethylene glycol) methyl ether acrylate can impart water solubility and biocompatibility. nih.gov
The table below details various co-monomers used with this compound and the resulting tailored properties of the polymer.
| Co-monomer | Resulting Polymer Property | Polymerization Technique | Example Application |
| N-isopropylacrylamide (NIPAAm) | Thermoresponsiveness smolecule.com | Two-stage shot-growth emulsion polymerization smolecule.com | Temperature-sensitive sensors and actuators |
| Styrene | Hydrophobicity and structural stability smolecule.com | Two-stage shot-growth emulsion polymerization smolecule.com | Stable fluorescent nanoparticles |
| Poly(ethylene glycol) methyl ether acrylate (PEGMA) | Hydrophilicity and biocompatibility nih.gov | RAFT polymerization nih.gov | Bioimaging and drug delivery |
| Methyl methacrylate (MMA) | Controlled mechanical and optical properties nih.gov | Free-radical emulsion polymerization nih.gov | Fluorescent polymer trackers for cells |
| Divinylbenzene (DVB) | Crosslinking for molecularly imprinted polymers researchgate.net | Bulk polymerization researchgate.net | Selective recognition of target molecules |
| Acrylamide/Bisacrylamide | Hydrogel formation for protein immobilization nih.gov | Co-polymerization | Pre-concentration and labeling of proteins |
| Poly(ethylene glycol) diacrylate (PEGDA) | Hydrogel network for sensor fabrication researchgate.net | Photo-polymerization | Optical fiber-based pH sensors |
Advanced Characterization and Spectroscopic Analysis of Fluorescein O Methacrylate and Its Polymeric Constructs
Structural Elucidation and Compositional Verification
A multi-technique approach is employed to confirm the chemical structure, purity, and molecular weight characteristics of both the FMA monomer and its polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Group Integration and Polymer Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of FMA and its polymers.
¹H NMR spectroscopy of FMA provides distinct signals corresponding to its molecular structure. The protons of the methacrylate (B99206) group are typically observed as singlets at approximately 1.9-2.0 ppm (methyl protons) and 5.7 and 6.1 ppm (vinyl protons). The aromatic protons of the fluorescein (B123965) core resonate in the downfield region, generally between 6.5 and 8.0 ppm. The integration of these signals allows for the confirmation of the successful esterification of fluorescein with the methacrylate group.
Upon polymerization to form poly(Fluorescein O-methacrylate) (PFMA), the characteristic signals of the vinyl protons at 5.7 and 6.1 ppm disappear, indicating the conversion of the monomer's double bonds into the polymer backbone. The appearance of broad signals for the polymer backbone protons confirms the successful polymerization.
¹³C NMR spectroscopy further corroborates the structure of FMA. Key resonances include those for the carbonyl carbon of the methacrylate group (around 165 ppm), the methyl carbon (around 18 ppm), and the vinyl carbons (around 125 and 136 ppm). The numerous aromatic carbons of the fluorescein moiety appear in the 102-160 ppm range, with the spiro carbon of the lactone form resonating at approximately 82.5 ppm. For PFMA, the disappearance of the vinyl carbon signals and the appearance of new signals corresponding to the saturated polymer backbone provide definitive evidence of polymerization.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (δ, ppm) |
|---|---|
| Methacrylate CH₃ | ~1.9-2.0 |
| Methacrylate CH₂ | ~5.7, ~6.1 |
| Aromatic Protons | ~6.5-8.0 |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups present in both the FMA monomer and its polymeric derivatives. In the FTIR spectrum of FMA, characteristic absorption bands confirm its chemical structure. A strong band is typically observed around 1760 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl group linking the fluorescein and methacrylate moieties. Another prominent band around 1640 cm⁻¹ is attributed to the C=C stretching of the methacrylate vinyl group. The broad absorption in the 3000-3500 cm⁻¹ region, characteristic of hydroxyl groups in fluorescein, is absent, confirming the esterification at the phenolic oxygen.
Upon polymerization to PFMA, the vibrational band corresponding to the C=C double bond at approximately 1640 cm⁻¹ disappears or is significantly diminished. This change provides clear evidence of the consumption of the monomer's double bonds during the formation of the polymer backbone. The ester carbonyl band at ~1760 cm⁻¹ remains a prominent feature in the polymer spectrum.
Table 2: Key FTIR Absorption Bands for this compound and Poly(this compound)
| Functional Group | Wavenumber (cm⁻¹) - FMA | Wavenumber (cm⁻¹) - PFMA |
|---|---|---|
| C=O Stretch (Ester) | ~1760 | ~1760 |
| C=C Stretch (Vinyl) | ~1640 | Absent/Diminished |
| C-O Stretch (Ether) | ~1270 | ~1270 |
High-Performance Liquid Chromatography (HPLC) for Monomer Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of the this compound monomer. By employing a suitable stationary phase (typically a C18 column) and a mobile phase gradient, it is possible to separate the FMA monomer from any unreacted starting materials, such as fluorescein, and by-products from the synthesis. The retention time of the FMA peak is specific to the analytical conditions used. The purity of the monomer is quantified by integrating the area of the FMA peak relative to the total area of all peaks in the chromatogram. This ensures that the monomer used for polymerization is of high purity, which is critical for achieving polymers with desired and reproducible properties.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the molecular weight and molecular weight distribution of poly(this compound). This technique separates polymer chains based on their hydrodynamic volume in solution. By using a set of standards with known molecular weights (e.g., polystyrene or poly(methyl methacrylate)), a calibration curve is generated, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PFMA samples. The PDI value provides insight into the breadth of the molecular weight distribution, with a value closer to 1.0 indicating a more uniform distribution of polymer chain lengths. This information is vital for correlating the polymer's physical properties with its molecular architecture.
Table 3: Example GPC Data for a Poly(this compound) Sample
| Parameter | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | Varies with synthesis conditions |
| Weight-Average Molecular Weight (Mw) | Varies with synthesis conditions |
| Polydispersity Index (PDI) | Typically > 1.0 |
Mass Spectrometry (MS) for Molecular Weight Validation
Mass spectrometry (MS) serves as a powerful tool for the precise molecular weight determination of the this compound monomer. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can provide the exact mass of the monomer, confirming its elemental composition. The observed mass-to-charge ratio (m/z) for the molecular ion peak of FMA should correspond to its calculated molecular weight, providing definitive structural validation.
Photophysical Properties and Optical Performance Evaluation
The defining characteristic of this compound and its polymers is their fluorescence. A detailed evaluation of their photophysical properties is essential for their application in optical and sensing technologies.
This compound is a pH-sensitive fluorescent monomer with an excitation spectrum centered at approximately 490 nm and an emission spectrum at around 520 nm. medchemexpress.comnih.govsigmaaldrich.commedchemexpress.com Its fluorescence is known to be quenched in acidic environments (pH < 4) due to the protonation of the hydroxyl groups. smolecule.com The fluorescence intensity is significantly reduced under acidic conditions, while the emission wavelength and shape are relatively independent of pH. nih.gov
The quantum yield of FMA is high, around 0.85, although this can vary with the environment. smolecule.com Covalent bonding of FMA into a polymer matrix, such as a hydrogel, is a common strategy to prevent dye leaching and enhance stability. city.ac.ukmdpi.com This is particularly advantageous for applications in biomedical devices and optical pH sensors. mdpi.com
Upon polymerization, the photophysical properties can be retained. For instance, core/shell nanoparticles of Fe3O4/poly(FMA) exhibit a broad absorption peak at 486 nm, which is characteristic of fluorescein-based dyes. researchgate.net The fluorescence lifetime of FMA and its polymeric constructs is a sensitive parameter that can be used for sensing applications. For example, in molecularly imprinted polymer nanoparticles, the fluorescence lifetime of FMA has been shown to decrease upon binding to a target analyte. univr.itmdpi.comnih.gov This property is largely independent of the fluorescence intensity and fluorophore concentration, making it a robust parameter for molecular interaction studies. univr.itmdpi.com
Table 4: Photophysical Properties of this compound
| Property | Value |
|---|---|
| Excitation Maximum (λex) | ~490 nm medchemexpress.comnih.govsigmaaldrich.commedchemexpress.com |
| Emission Maximum (λem) | ~520 nm medchemexpress.comnih.govsigmaaldrich.commedchemexpress.com |
| Quantum Yield (Φ) | ~0.85 smolecule.com |
| pH Sensitivity | Fluorescence quenched at pH < 4 smolecule.com |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Poly(this compound) |
| Fluorescein |
| Polystyrene |
| Poly(methyl methacrylate) |
Fluorescence Spectroscopy for Excitation and Emission Spectra, and Quantum Yield Determination
This compound (FMA) is a fluorescent monomer that exhibits distinct excitation and emission spectra, making it a valuable tool in various scientific applications. The fluorescence properties of FMA are central to its utility, with a characteristic excitation maximum around 490 nm and an emission maximum at approximately 520 nm. medchemexpress.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com This places its fluorescence within the visible green portion of the electromagnetic spectrum. msu.edu The methacrylate group allows for the covalent incorporation of this fluorescent dye into polymer chains, creating fluorescently labeled materials.
The quantum yield of a fluorophore is a critical parameter that quantifies its emission efficiency. For this compound, the quantum yield is reported to be approximately 0.85. smolecule.com This value can, however, be influenced by the surrounding environment, such as whether the monomer is in a free or polymerized state. smolecule.com In comparison, a similar compound, Fluorescein O-acrylate, has been noted to have a slightly higher quantum yield of 0.92 in aqueous solutions. The determination of quantum yield is often achieved through comparative methods using a known standard or through absolute methods employing an integrating sphere to capture all emitted photons. optica.orgresearchgate.net
The following table summarizes the key fluorescence properties of this compound:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~490 nm | medchemexpress.commedchemexpress.comsigmaaldrich.comsigmaaldrich.com |
| Emission Maximum (λem) | ~520 nm | medchemexpress.commedchemexpress.com |
| Quantum Yield (Φ) | ~0.85 | smolecule.com |
UV-Visible Spectroscopy for Absorbance Characteristics and pH-Dependent Shifts
UV-Visible spectroscopy is a fundamental technique for characterizing the absorbance properties of this compound. The absorbance spectrum of FMA is closely related to its excitation spectrum, with a maximum absorbance peak (λmax) also occurring around 490 nm. sigmaaldrich.comsigmaaldrich.com This absorbance is attributed to the π-electron system of the fluorescein core. msu.edu
A key characteristic of fluorescein and its derivatives, including FMA, is the pH sensitivity of their absorbance and fluorescence. smolecule.com The fluorescence of FMA is known to be quenched in acidic environments, typically at a pH below 4, due to the protonation of the hydroxyl groups on the fluorescein core. smolecule.com This pH-dependent behavior makes FMA a suitable candidate for use in pH-sensitive probes and sensors. nih.gov The pKa of FMA is approximately 7.9, which makes it particularly useful for monitoring pH changes in near-neutral environments (pH 7.0–8.0). This property is advantageous for biological applications where monitoring physiological pH is crucial.
The pH-dependent spectral shifts can be observed as a change in the absorbance intensity at a specific wavelength. As the pH of the solution changes, the equilibrium between the different ionic forms of the fluorescein moiety shifts, leading to a corresponding change in the UV-Visible absorption spectrum. This reversible variation in absorbance can be utilized to measure pH. nih.gov
| Parameter | Description | Reference |
| λmax | ~490 nm | sigmaaldrich.comsigmaaldrich.com |
| pH Sensitivity | Fluorescence is quenched in acidic conditions (pH < 4). | smolecule.com |
| pKa | ~7.9 | |
| Optimal pH Range | 7.0–8.0 |
Time-Resolved Fluorescence Spectroscopy for Lifetime Decay Analysis
Time-resolved fluorescence spectroscopy provides deeper insights into the excited-state dynamics of this compound by measuring the fluorescence lifetime (τ), which is the average time a molecule remains in its excited state before returning to the ground state. horiba.com This technique is particularly valuable because the fluorescence lifetime is an intrinsic molecular property that is typically independent of the fluorophore's concentration but sensitive to its local environment. horiba.comarvojournals.org
For fluorescein, the fluorescence decay is often described by a mono-exponential decay, and its lifetime is typically in the nanosecond range. arvojournals.org For instance, a study on fluorescein in a phosphate-buffered saline (PBS) solution at pH 8.0 reported a lifetime of 3.99 ns. arvojournals.org In the context of polymeric systems, the fluorescence lifetime of FMA can be influenced by its incorporation into a polymer matrix.
Time-correlated single photon counting (TCSPC) is a common and highly sensitive method for measuring fluorescence lifetimes. horiba.comarvojournals.orgnih.gov This technique involves exciting the sample with a pulsed light source and measuring the arrival times of individual fluorescence photons. horiba.com Analysis of the resulting decay curve can reveal information about different excited-state populations and their interactions with the surrounding environment. horiba.com For example, in studies involving molecularly imprinted polymers (MIPs) containing FMA, a decrease in the fluorescence lifetime was observed upon binding of the target analyte, demonstrating the sensitivity of this technique for sensing applications. researchgate.netmdpi.com
| Technique | Description | Application to FMA | Reference |
| Time-Resolved Fluorescence Spectroscopy | Measures the decay of fluorescence intensity over time after excitation. | Provides information on the excited-state dynamics and local environment of FMA. | horiba.com |
| Time-Correlated Single Photon Counting (TCSPC) | A highly sensitive method for measuring fluorescence lifetimes. | Used to determine the fluorescence lifetime of FMA in various systems. | horiba.comarvojournals.orgnih.gov |
| Fluorescence Lifetime (τ) | The average time a molecule spends in the excited state. | For fluorescein, typically in the nanosecond range (e.g., ~3.99 ns). | arvojournals.org |
Förster Resonance Energy Transfer (FRET) Studies in Co-polymer Systems
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). rsc.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum. rsc.org In co-polymer systems, FMA can act as either a donor or an acceptor in a FRET pair, enabling the study of polymer chain interactions, conformations, and dynamics.
For instance, FMA has been used as a FRET acceptor in combination with a donor fluorophore like 9-anthryl methylmethacrylate (AMMA). evitachem.com By co-polymerizing these two monomers, the interactions between the polymer chains can be monitored by observing the FRET efficiency. rsc.org Changes in the polymer conformation or the distance between the donor and acceptor units will result in a change in the FRET signal, providing valuable information about the system.
FRET studies involving FMA are not limited to synthetic polymers. They can also be applied to investigate interactions in biological systems. For example, FRET can be used to monitor the self-healing properties of hydrogels by incorporating FMA and a suitable donor into different polymer blocks. rsc.org The development of FRET-based photoswitchable systems using fluorescein-conjugated cross-linkers further highlights the versatility of this technique. rsc.org
| FRET Component | Example Molecule | Role in FRET with FMA | Reference |
| Donor | 9-Anthryl methylmethacrylate (AMMA) | Transfers energy to FMA (acceptor). | evitachem.comrsc.org |
| Acceptor | This compound (FMA) | Receives energy from a suitable donor. | evitachem.comrsc.org |
Investigation of Aggregation-Caused Quenching (ACQ) Phenomena and Mitigation Strategies
Aggregation-caused quenching (ACQ) is a common phenomenon where the fluorescence of a fluorophore is diminished at high concentrations or in an aggregated state. walisongo.ac.idacs.org This quenching is often attributed to the formation of non-fluorescent aggregates or excimers due to intermolecular interactions, such as π-π stacking, which provide non-radiative decay pathways for the excited state. nih.govresearchgate.net Fluorescein and its derivatives are known to exhibit ACQ. nih.gov
In the context of FMA, ACQ can be a significant limitation, especially in applications where high concentrations of the fluorophore are required. When FMA molecules are in close proximity within a polymer matrix or in nanoparticle formulations, their fluorescence can be quenched, leading to a reduced signal. walisongo.ac.id
Several strategies can be employed to mitigate ACQ. One common approach is to encapsulate the fluorescent molecules within a polymer matrix or nanoparticle, which helps to isolate the fluorophores from each other and prevent aggregation. For example, self-assembled FMA polymers can form fluorescent nanoparticles (FPNPs) where the quenching effect is reduced. By controlling the architecture of the polymer, it is possible to minimize the close packing of the fluorescein moieties and thus preserve their fluorescence. Another strategy involves the use of co-monomers that can sterically hinder the aggregation of the FMA units within the polymer chain.
| Phenomenon | Description | Relevance to FMA |
| Aggregation-Caused Quenching (ACQ) | Reduction of fluorescence intensity at high concentrations or in an aggregated state. | FMA can exhibit ACQ, limiting its use in high-concentration applications. |
| Mitigation Strategy | Encapsulation in polymer nanoparticles (FPNPs) or use of sterically hindering co-monomers. | Can help to prevent aggregation and preserve the fluorescence of FMA. |
Photobleaching Resistance Studies and Strategies for Enhanced Stability
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a major concern in fluorescence-based applications. While fluorescein and its derivatives are known for their bright fluorescence, they can be susceptible to photobleaching, which limits their long-term use in applications such as continuous imaging.
Studies on the photostability of FMA when incorporated into a polymer matrix have shown that covalent bonding can enhance its resistance to photobleaching compared to when it is simply dispersed in a matrix. nih.gov For example, when FMA is polymerized into a hydrogel, it exhibits good photostability with very little evidence of photobleaching under continuous illumination for a certain period. researchgate.net This enhanced stability is attributed to the covalent linkage that restricts the mobility of the dye and protects it from photochemical reactions.
Strategies to further enhance the photostability of FMA include the incorporation of antioxidants into the polymer matrix, which can help to quench reactive oxygen species that contribute to photobleaching. Additionally, controlling the local environment of the fluorophore within the polymer, such as by creating a more rigid and less oxygen-permeable matrix, can also improve its photostability. The use of low excitation power during fluorescence measurements is another practical approach to minimize photobleaching. researchgate.net
| Challenge | Description | Strategies for FMA | Reference |
| Photobleaching | Irreversible loss of fluorescence due to photochemical destruction. | A potential limitation for long-term applications of FMA. | |
| Enhanced Stability | Covalent incorporation into a polymer matrix. | Restricts dye mobility and protects it from degradation. | nih.govresearchgate.net |
| Further Enhancement | Addition of antioxidants, controlling the polymer matrix environment, and using low excitation power. | Can further improve the photostability of FMA-based materials. | researchgate.net |
Morphological and Microstructural Characterization of Polymeric Materials
The polymerization of this compound, either as a homopolymer or as a co-polymer with other monomers, results in polymeric materials with specific morphological and microstructural features that are crucial for their intended applications. Various analytical techniques are employed to characterize these properties.
Transmission Electron Microscopy (TEM) is a powerful tool for visualizing the morphology of polymeric nanoparticles. For instance, TEM has been used to show that core/shell nanoparticles composed of a magnetic Fe₃O₄ core and a poly(FMA) shell have a spherical and monodisperse morphology. nih.gov
The microstructure of FMA-containing polymers can be further investigated using spectroscopic techniques. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymers and the successful incorporation of the FMA monomer. nih.govtandfonline.comtandfonline.com For example, ¹H NMR can be used to identify the characteristic protons of both the fluorescein and methacrylate groups within the polymer chain. tandfonline.com
The thermal properties of these polymers, which are related to their microstructure, can be analyzed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). tandfonline.comtandfonline.com These methods provide information about the thermal stability and glass transition temperature of the polymers, which are important parameters for material processing and application.
When FMA is co-polymerized with other monomers, the resulting material can exhibit different microstructures depending on the nature of the co-monomers and the polymerization conditions. For example, co-polymerization with monomers bearing oligo(ethylene glycol) segments can lead to amphiphilic polymers that can self-assemble into specific microstructures in solution. tandfonline.comtandfonline.com
| Technique | Information Obtained | Application to Poly(FMA) | Reference |
| Transmission Electron Microscopy (TEM) | Morphology, size, and shape of nanoparticles. | Characterization of spherical and monodisperse Fe₃O₄/poly(FMA) core/shell nanoparticles. | nih.gov |
| Fourier Transform Infrared (FTIR) Spectroscopy | Chemical functional groups present in the polymer. | Confirmation of the chemical structure of poly(FMA). | nih.govtandfonline.comtandfonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed chemical structure and composition of the polymer. | Verification of the incorporation of FMA into the polymer chain. | nih.govtandfonline.comtandfonline.com |
| Thermogravimetric Analysis (TGA) | Thermal stability and degradation profile of the polymer. | Assessment of the thermal properties of FMA-containing copolymers. | tandfonline.comtandfonline.com |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature and other thermal transitions. | Determination of the thermal properties of FMA-containing copolymers. | tandfonline.comtandfonline.com |
Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution and Stability Assessment
Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution and stability of nanoparticles in suspension. For polymeric constructs containing this compound, DLS provides critical information on the hydrodynamic diameter of self-assembled nanoparticles and their tendency to aggregate over time.
In the synthesis of pH-responsive diblock copolymer nanoparticles, where this compound is incorporated as a fluorescent label, DLS is employed to characterize the resulting particles. For instance, a 0.10% w/w aqueous dispersion of poly(diethylaminoethylamine-stat-rhodamine B methacrylate)-b-poly(methacrylic acid-stat-benzyl methacrylate) [P(DEA-stat-RhBMA)85-b-P(MAA-stat-BzMA)] nanoparticles, which also contained this compound, exhibited an intensity-average particle diameter of 79 nm with a polydispersity index (PDI) of 0.10 at pH 2. nih.gov This low PDI value indicates a narrow size distribution, suggesting the formation of uniform nanoparticles. nih.gov
The stability of such nanoparticles is a key parameter for their practical use. DLS can monitor changes in particle size over extended periods, providing insights into their colloidal stability. For example, studies on fluorinated methacrylate nanoparticles have shown their long-term stability by comparing DLS measurements taken shortly after synthesis with those taken after several months of storage. mdpi.com The consistency in the hydrodynamic diameter over time indicates good stability and resistance to aggregation. mdpi.com
Table 1: DLS Data for Fluorinated Methacrylate Nanoparticle Stability mdpi.com
| Sample Exposure Time | Hydrodynamic Diameter (nm) |
| After Synthesis | 184 - 550 |
| After Two Months | 184 - 550 |
This table illustrates the stability of the nanoparticle size over a two-month period as determined by DLS.
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Self-Assembly Visualization
Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology and self-assembly of nanoparticles at high resolution. It provides direct evidence of the shape and internal structure of polymeric constructs derived from this compound.
The self-assembly of amphiphilic block copolymers in solution can lead to a variety of morphologies, including spherical micelles, worm-like structures, and vesicles. researchgate.netescholarship.org TEM analysis of poly(N-2-(methacryloyloxy) ethyl pyrrolidone)-b-poly(benzyl methacrylate) (PNMP-b-PBzMA) diblock copolymers, synthesized via polymerization-induced self-assembly (PISA), has revealed a clear dependence of morphology on the degree of polymerization of the PBzMA block. nih.gov
At a constant PNMP block length, increasing the PBzMA block length resulted in morphological transitions from spherical assemblies to worm-like structures, and eventually to vesicles. nih.gov These observations are crucial for understanding the fundamental principles of self-assembly and for designing nanoparticles with specific shapes for targeted applications. escholarship.orgnih.gov
Table 2: Morphological Transitions of PNMP-b-PBzMA Assemblies Observed by TEM nih.gov
| Copolymer Composition | Predominant Morphology |
| PNMP₃₉-b-PBzMA₅₂ | Spherical Assemblies |
| PNMP₃₉-b-PBzMA₈₂ | Worm-like Assemblies |
| PNMP₃₉-b-PBzMA₁₀₈ | Vesicle-like Assemblies |
This table summarizes the different morphologies observed for PNMP-b-PBzMA assemblies with varying PBzMA block lengths.
Scanning Electron Microscopy (SEM) for Hydrogel Surface and Internal Structure Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and internal porous structure of hydrogels. For hydrogels containing this compound, SEM analysis provides insights into their microarchitecture, such as pore size, pore distribution, and interconnectivity, which are critical for applications like tissue engineering and controlled release.
The analysis of dextran-methacrylate hydrogels by SEM has revealed a complex three-dimensional network. researchgate.net Image analysis of SEM micrographs allows for the quantification of pore shapes and sizes, which can vary depending on factors like the degree of substitution of the methacrylate groups and the specific location within the hydrogel. researchgate.net
It is important to note that the sample preparation for conventional SEM, which typically involves freeze-drying, can introduce artifacts and may not accurately represent the swollen state of the hydrogel. mdpi.com Cryogenic SEM (cryo-SEM) and Environmental SEM (ESEM) are alternative techniques that can minimize these artifacts by imaging the hydrogel in a frozen or hydrated state, respectively. mdpi.com A comparative analysis of these methods is often necessary to obtain a true representation of the hydrogel's morphology. mdpi.commdpi.com
Table 3: Pore Size Distribution in Hydrogels as Analyzed by SEM mdpi.com
| Freezing Method before SEM | Resulting Pore Size Range (µm) |
| -23 °C (Freezer) | Variable, potential for large ice crystal artifacts |
| -78 °C (Dry Ice) | Smaller, more uniform pores compared to -23 °C |
| -195 °C (Liquid Nitrogen) | Finest pore structure, closest to the native state |
This table illustrates how the freezing method used in sample preparation for SEM can influence the observed pore size distribution in hydrogels.
Physicochemical Property Assessment of Polymeric Systems
The performance of polymeric systems incorporating this compound is dictated by their physicochemical properties. This section explores the hydrolytic stability of these hydrogels, the influence of ionic strength on their optical response, and their thermal characteristics.
Hydrolytic Stability of this compound-Containing Hydrogels
The hydrolytic stability of hydrogels is a critical factor for their use in aqueous environments, particularly in biomedical applications. The covalent incorporation of this compound into a polymer matrix enhances its stability by preventing leaching. Furthermore, methacrylate derivatives generally exhibit greater hydrolytic stability compared to their acrylate (B77674) counterparts.
Studies on hydrogels derived from chondroitin (B13769445) sulfate (B86663) methacrylate have shown that the degradation rate is dependent on the cross-linking density and the pH of the surrounding medium. acs.org Hydrogels with a higher degree of methacrylation, and thus a higher cross-linking density, exhibit longer degradation times. acs.org The degradation is accelerated at higher pH values due to the increased rate of hydroxide-driven ester hydrolysis. acs.org
Table 4: Degradation Time of Chondroitin Sulfate Methacrylate Hydrogels acs.org
| Degree of Methacrylation (%) | Degradation Time (days) at pH 7.4 |
| 3.4 | < 2 |
| 7.2 | 9 |
| 14.7 | 19 |
| 27.2 | 25 |
This table shows the effect of the degree of methacrylation on the hydrolytic stability of the hydrogels.
Impact of Ionic Strength on Optical Signals in Sensor Applications
For sensor applications, particularly those based on fluorescence, the effect of ionic strength on the optical signal is a crucial consideration. This compound is often favored in the development of optical pH sensors due to its reduced dependence on ionic strength compared to other fluorescent dyes like 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS). nih.govcity.ac.uk
Variations in ionic strength within a physiological range (e.g., 50 mM to 400 mM) have been shown to cause a minimal pH error of approximately 0.05 pH units in sensors utilizing fluorescein-based indicators. nih.gov This low sensitivity to ionic strength is attributed to the lower negative charge of the fluorescein molecule compared to other indicators. nih.govcity.ac.uk
In some sensor designs based on fluorescence resonance energy transfer (FRET), changes in ionic strength can directly influence the optical signal. For instance, in a sensor composed of fluorescein-labeled and Texas Red-labeled polymers, an increase in ionic strength causes the polymers to dissociate, leading to a decrease in FRET efficiency. nih.gov This results in a change in the ratio of the emission intensities of the two fluorophores, which can be correlated to the ionic strength of the solution. nih.gov
Thermal Properties of this compound Copolymers
The thermal properties of copolymers containing this compound are essential for understanding their processing conditions and stability at different temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used for this assessment.
TGA provides information on the thermal stability and decomposition profile of the copolymers. For copolymers of this compound with monomers like ethylene (B1197577) glycol phenyl ether acrylate, TGA is used to determine the onset temperature of degradation (Tonset) and the temperature of maximum weight loss rate (Tmax). tandfonline.com
DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). scielo.br The Tg is a particularly important parameter as it indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For statistical copolymers of benzyl (B1604629) methacrylate and diethylaminoethyl methacrylate, DSC analysis has been used to measure the Tg values, which can be compared with theoretical predictions. imedpub.com Similarly, for graft copolymers based on oxazoline (B21484) and methacrylate monomers, DSC has shown that the Tg values are influenced by the copolymer composition. acs.org
Table 5: Thermal Properties of Fluorescein-Containing Copolymers scielo.br
| Copolymer Sample | Onset Degradation Temp. (T_onset) (°C) | Max. Degradation Rate Temp. (T_max) (°C) |
| Ugi 1 | Varies based on composition | Varies based on composition |
| Ugi 2 | Varies based on composition | Varies based on composition |
This table indicates that the thermal properties of copolymers are dependent on their specific chemical composition, as demonstrated in studies of Ugi reaction products containing fluorescein.
Surface Wettability and Lubricity of Modified Hydrogels
The surface properties of hydrogels, specifically their wettability and lubricity, are critical determinants of their performance in biomedical applications. Modification of hydrogel surfaces with various polymers can tune these properties, and this compound is often utilized as a fluorescent comonomer to visualize and confirm the success of such modifications. These analyses are crucial for developing functional materials for applications ranging from contact lenses to tissue engineering. ethz.chacs.orgresearchgate.netnih.gov
Research Findings on Surface Wettability
Surface wettability, often quantified by measuring the water contact angle, dictates how a hydrogel interacts with aqueous environments and biological fluids. frontiersin.org Research has shown that surface-initiated polymerization techniques can dramatically alter the wettability of a hydrogel.
In one study, a standard p(HEMA-NVP-DMAEMA) hydrogel, which is relatively hydrophilic, was used as a substrate. ethz.chacs.orgnih.gov By grafting a hydrophobic polymer, poly(dodecyl methacrylate) (PC12MA), onto its surface, the wettability was significantly altered. This compound was copolymerized in similar systems to provide fluorescent visualization, confirming the presence of the grafted polymer layer. nih.gov The modification resulted in a substantial increase in the static water contact angle, indicating a shift from a hydrophilic to a hydrophobic surface. ethz.chacs.orgnih.gov
| Hydrogel Surface | Static Water Contact Angle (°) | Reference |
|---|---|---|
| Bare p(HEMA-NVP-DMAEMA) Hydrogel | 45° | ethz.ch, acs.org, nih.gov |
| Hydrogel Modified with PC12MA Brush | 92° | ethz.ch, acs.org, nih.gov |
This demonstrated ability to tune surface wettability is crucial for creating materials that can either promote or prevent interaction with biological entities. The change from a low contact angle to a high one signifies a successful transformation of the hydrogel's surface character. ethz.chacs.orgnih.gov
Detailed Findings on Surface Lubricity
Lubricity, or the low-friction nature of a surface, is paramount for hydrogels used in applications like artificial cartilage or contact lenses. researchgate.netnih.gov The coefficient of friction (COF) is the primary metric used to evaluate this property.
Tribological tests using a pin-on-disc device have been employed to evaluate the lubricity of hydrogel surfaces modified with various polymer brushes. ethz.chacs.org In these experiments, a glass hemisphere slides against the hydrogel surface while immersed in water. ethz.ch By grafting different polymer brushes, such as poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC), poly(sulfobetaine methacrylate) (PSBMA), and poly(methacryloxyethyl-dimethyl-carboxymethyl-ammonium) (PMETAC), onto the base hydrogel, significant improvements in lubricity were observed compared to the unmodified surface. acs.org
| Hydrogel Surface | Approximate Coefficient of Friction (μ) | Reference |
|---|---|---|
| Bare p(HEMA-NVP-DMAEMA) Hydrogel | ~0.15 | acs.org |
| PMPC-Modified Hydrogel | ~0.01 | acs.org |
| PSBMA-Modified Hydrogel | ~0.02 | acs.org |
| PMETAC-Modified Hydrogel | ~0.04 | acs.org |
Furthermore, research into supramolecular chemistry has led to the development of self-repairing lubrication surfaces. In one such system, a lubricating polymer was tagged with this compound to create a fluorescent analogue. whiterose.ac.ukcore.ac.uk This system, based on host-guest interactions, demonstrated excellent lubricity, achieving low coefficients of friction between 0.024 and 0.028. whiterose.ac.uk These values are characteristic of efficient hydration lubrication systems. whiterose.ac.uk
The use of this compound in these studies is instrumental. By copolymerizing it into the surface grafts, researchers can use fluorescence microscopy to confirm the successful and uniform growth of the polymer brushes responsible for the enhanced wettability and lubricity. nih.gov For instance, a linear increase in fluorescence intensity over polymerization time indicates a controlled and progressive growth of the polymer brushes from the hydrogel surface. nih.gov
Applications of Fluorescein O Methacrylate Based Materials in Biomedical and Chemical Sciences
Bioimaging and Diagnostics
The unique characteristics of Fluorescein (B123965) O-methacrylate, such as its biocompatibility, strong fluorescence, and ability to be polymerized, have led to its extensive use in the development of materials for bioimaging and diagnostics. sigmaaldrich.com
Materials based on Fluorescein O-methacrylate are frequently used as probes for cellular and subcellular imaging. sigmaaldrich.com The covalent attachment of the FOM monomer into a polymer matrix creates environmentally responsive materials that can be used to visualize cellular structures and environments. sigmaaldrich.com The bright fluorescence emitted by the fluorescein moiety allows for high-contrast imaging of cells under a fluorescence microscope. Because the methacrylate (B99206) group enables its incorporation into larger polymer structures, it helps in preventing the dye from leaking out of the cellular environment, ensuring signal stability for longer-term imaging studies.
The fluorescence of this compound is sensitive to changes in the local environment, particularly pH. smolecule.comsigmaaldrich.com This pH sensitivity allows materials containing FOM to function as dynamic probes for the real-time monitoring of biochemical processes that involve pH fluctuations. smolecule.com For example, polymeric nanoparticles incorporating FOM can be designed to alter their fluorescence intensity in response to pH changes within cellular compartments like endosomes or lysosomes, providing insights into cellular trafficking and metabolic states.
This compound serves as a fundamental building block for creating advanced fluorescent probes and biosensors. smolecule.com Its integration into various material platforms can enhance the detection capabilities for specific biomolecules, such as proteins. smolecule.com Research has shown that using FOM in biosensor design can improve signal intensity and specificity, leading to higher sensitivity and lower limits of detection for various biological targets when compared to some conventional fluorescent dyes. smolecule.com The ability to functionalize polymers containing FOM allows for the attachment of recognition elements (e.g., antibodies, aptamers) to create highly specific probes for target analytes.
Table 1: Photophysical Properties of this compound
| Property | Value | Source(s) |
| Excitation Maximum (λ_ex) | ~490 nm | sigmaaldrich.commedchemexpress.com |
| Emission Maximum (λ_em) | ~520 nm | sigmaaldrich.commedchemexpress.com |
| pH Sensitivity | Fluorescent response over pH range 6.0-8.5 | smolecule.com |
| Biocompatibility | Exhibits good biocompatibility and non-toxicity | sigmaaldrich.commedchemexpress.com |
| Dispersion | Shows good dispersion in aqueous solutions | sigmaaldrich.commedchemexpress.com |
One of the most significant applications of this compound is its use as a fluorescent marker in nanoparticle complexes for targeted biological imaging. smolecule.comsigmaaldrich.com FOM can be incorporated into the core or shell of nanoparticles, such as those made from polymers or silica (B1680970). sigmaaldrich.comnih.gov This encapsulation provides a stable fluorescent signal and allows for further surface modification of the nanoparticle with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues. For instance, multifunctional core/shell nanoparticles, such as Fe₃O₄/poly(this compound), have been synthesized for bimodal imaging applications. sigmaaldrich.com This approach combines the magnetic properties of the iron oxide core for magnetic resonance imaging (MRI) with the fluorescence of the FOM-containing polymer shell for optical imaging.
This compound is utilized in applications involving flow cytometry, a technique used for analyzing the physical and chemical properties of cells in a fluid stream. smolecule.comsysmex-europe.com In flow cytometry, cells are often labeled with fluorescent markers. sysmex-europe.com Materials containing FOM can be used to label cell populations, with the bright green fluorescence allowing for their detection and quantification as they pass through the cytometer's laser. smolecule.comsysmex-europe.com The use of fluorescently labeled nanoparticles or polymers incorporating FOM can provide stable and bright signals for accurate cell counting and sorting. bio-rad-antibodies.com
The parent compound, fluorescein, and its derivatives are used in intravital fluorescence microscopy for direct imaging of fluorophores within a living organism (in vivo). mdpi.com While specific in vivo studies detailing this compound are emerging, its properties make it a strong candidate for such applications. By incorporating FOM into biocompatible and stable nanoparticles, issues like dye leaching can be minimized. These fluorescent nanoparticles can then be used as contrast agents for in vivo imaging to study biodistribution, cellular processes, and disease progression in animal models. mdpi.com The development of such probes is crucial for advancing diagnostic imaging. nih.gov
Table 2: Summary of Biomedical and Chemical Applications
| Application Area | Specific Use of this compound | Key Benefit |
| Cellular Imaging | As a fluorescent probe integrated into polymers. | Stable, high-contrast imaging of cellular structures. |
| Biochemical Monitoring | In pH-sensitive materials to detect environmental changes. | Real-time tracking of processes involving pH shifts. |
| Biosensors | As the signaling component in fluorescent probes. | Enhanced sensitivity and specificity for target biomolecules. smolecule.com |
| Targeted Imaging | Incorporated into functionalized nanoparticles. | Delivery of fluorescent signal to specific cells or tissues. smolecule.comsigmaaldrich.com |
| Flow Cytometry | Labeling cells or particles for analysis. | Bright and stable signal for cell counting and sorting. smolecule.com |
| In Vivo Imaging | As a component of stable nanoparticle contrast agents. | Potential for non-invasive imaging in living organisms. mdpi.com |
Biosensing Technologies
This compound (FMA) is a versatile chemical compound that has garnered significant attention in the development of advanced biosensing technologies. Its inherent fluorescence and reactive methacrylate group allow for its incorporation into various polymer-based platforms, enabling the detection of a wide range of biological and chemical analytes.
Optical Biosensor Development Utilizing Enhanced Fluorescence Properties
This compound is a fluorescent monomer distinguished by its notable optical characteristics, with a typical excitation maximum around 490 nm and an emission maximum at approximately 520 nm, placing its fluorescence in the green portion of the visible spectrum sigmaaldrich.comsmolecule.comsigmaaldrich.commedchemexpress.com. These properties are central to its use in optical biosensors. The fluorescein core of the molecule provides the pH-dependent fluorescence, while the methacrylate group allows it to be covalently bonded into a polymer matrix .
This covalent integration is a key advantage, as it effectively prevents the common problem of dye leaching from the sensor matrix, which enhances the long-term stability and reliability of the fluorescent signal . By incorporating FMA into polymer chains, researchers can create intrinsically fluorescent materials. This approach is often superior to traditional methods of labeling pre-formed particles, offering benefits such as enhanced fluorescence, controllable fluorophore loading, and improved stability . FMA's biocompatibility, non-toxicity, and good dispersion in aqueous solutions further enhance its suitability for biological applications, where it can be used as a marker in nanoparticle complexes for cellular imaging and assays smolecule.comsigmaaldrich.commedchemexpress.com.
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum | ~490 nm | sigmaaldrich.comsmolecule.comsigmaaldrich.commedchemexpress.com |
| Emission Maximum | ~520 nm | sigmaaldrich.comsmolecule.comsigmaaldrich.commedchemexpress.com |
pH-Sensitive Optical Sensors and Their Performance in Near-Neutral Environments
The fluorescence of FMA is highly sensitive to pH, a characteristic that makes it an excellent candidate for the development of optical pH sensors . The fluorescence is known to be quenched in acidic environments (typically below pH 4) due to the protonation of the hydroxyl groups on the fluorescein structure . The pKa of FMA has been reported to be approximately 7.9, which makes it particularly effective for monitoring pH changes in near-neutral environments, a critical range for many biological and physiological applications nih.govresearchgate.net.
Sensors developed using FMA covalently linked to a hydrogel matrix have demonstrated reliable performance for measurements in near-neutral solutions nih.govresearchgate.net. These sensors can operate within a pH range of 6.5 to 9.0. nih.govresearchgate.net. Within the more specific range of pH 7.0 to 8.0, they exhibit linear behavior with a maximum linearity error of 5% nih.govresearchgate.net. The performance of these sensors is further characterized by good stability, with a short-term drift of less than 0.15% over 40 minutes nih.govresearchgate.net. An additional advantage of using FMA is its relatively low number of negative charges compared to other fluorescent indicators, which results in a lower dependence on the ionic strength of the solution nih.gov.
| Parameter | Value | Reference |
|---|---|---|
| pKa | ~7.9 | nih.govresearchgate.net |
| Operational pH Range | 6.5 - 9.0 | nih.govresearchgate.net |
| Linear Range | 7.0 - 8.0 | nih.govresearchgate.net |
| Maximum Linearity Error | 5% | nih.govresearchgate.net |
| Short-term Drift (40 min) | <0.15% | nih.govresearchgate.net |
Molecularly Imprinted Polymers (MIPs) for Selective Analyte Recognition
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to have binding sites that are complementary in shape, size, and functional groups to a specific target molecule (the template) researchgate.net. This "molecular imprinting" process endows the polymer with a high degree of selectivity, similar to natural receptors like antibodies researchgate.netunivr.it. When combined with fluorescent materials, MIPs can be used to create highly selective and sensitive optical sensors nih.govmdpi.com.
This compound can be incorporated into MIPs as a fluorescent functional monomer. In this role, the binding of the target analyte to the imprinted cavity within the polymer matrix causes a change in the fluorescence signal, allowing for detection and quantification nih.gov. This approach transforms the specific molecular recognition event into a readable optical signal, combining the high selectivity of MIPs with the high sensitivity of fluorescence detection nih.govmdpi.com.
MIP-based fluorescent sensors have shown significant promise for the detection of various small molecules.
Glucose: MIPs are being explored as a stable alternative to enzymes in glucose sensors mdpi.com. Fluorescent glucose sensing is a promising technology that can be constructed to either increase or decrease in fluorescence depending on the ambient glucose concentration nih.gov. MIPs for glucose have been synthesized using various polymerization techniques, including Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to create effective sensors for detecting glucose in complex samples like human urine mdpi.com.
Cysteine: The selective detection of cysteine over other similar biothiols like homocysteine is a significant challenge. Novel fluorescent probes have been developed that show a "turn-on" response and strong fluorescence enhancement upon reaction with cysteine rsc.orgrsc.org. One such probe demonstrated a 16.5-fold fluorescence increase and a limit of detection of 45.0 nM rsc.org. The sensing mechanism often involves the specific chemical reaction between cysteine's sulfhydryl group and a recognition moiety on the probe, such as an acrylate (B77674) group, leading to a change in the fluorophore's environment and a corresponding change in its emission nih.gov.
This compound has been used in the synthesis of multifunctional core/shell nanoparticles for various applications. Specifically, Fe₃O₄/poly(this compound) core/shell nanoparticles have been synthesized and characterized sigmaaldrich.com. While this research focuses on the synthesis of the material, the integration of a fluorescent component with a magnetic core suggests potential applications in sensing and separation, where the magnetic core allows for easy manipulation and the fluorescent shell provides a signaling mechanism for the presence of target analytes, which could include metal ions.
Sensing of Antibiotics
The integration of this compound into polymer-based sensors represents a promising strategy for the detection of antibiotics in aqueous environments. Research into fluorescent polymer sensors has demonstrated the utility of fluorescein methacrylate in creating platforms for quantifying antibiotic levels. researchgate.net In one such application, molecularly imprinted polymers (MIPs) were synthesized for the selective detection of amoxicillin. researchgate.net These sensor platforms leverage the fluorescent properties of compounds like fluorescein methacrylate to generate a measurable response to the target antibiotic. researchgate.net
A key aspect of this technology is the comparison of different sensor fabrication methods to optimize performance. For instance, studies have compared sensors created by drop-casting bulk-synthesized MIPs onto screen-printed electrodes (SPEs) with those where the MIPs were directly polymerized onto the electrode surface. researchgate.net The direct polymerization method proved to be more effective, exhibiting an enhanced response for amoxicillin detection and a shorter preparation time. researchgate.net The selectivity of such a platform was confirmed by testing against nafcillin, a molecule with a similar size and shape. researchgate.net The combination of MIPs with thermal detection methods provides a pathway for fast, low-cost, and selective on-site detection of contaminants like antibiotics in environmental water samples. researchgate.net
| Sensor Platform Method | Target Analyte | Limit of Detection (LOD) |
|---|---|---|
| Drop Cast | Amoxicillin | 1.89 ± 1.03 nM |
| Direct UV Polymerisation | Amoxicillin | 0.54 ± 0.10 nM |
Optimization of Sensitivity and Limit of Detection in Biosensing Platforms
This compound is a valuable compound for enhancing the performance of biosensing platforms due to its inherent fluorescent properties and pH sensitivity. smolecule.comsigmaaldrich.com Its incorporation into biosensors can improve detection capabilities by increasing signal intensity and specificity. smolecule.com Research indicates that materials based on this monomer can achieve better sensitivity and a lower limit of detection (LOD) for various biological targets when compared to traditional fluorescent dyes. smolecule.com The LOD is a critical performance metric, defined as the lowest concentration of a target molecule that can be reliably detected by the sensor. pyroistech.com
Several strategies can be employed to optimize the sensitivity of optical biosensors. One fundamental approach is to maximize the signal generated per single biorecognition event. nih.gov This can be achieved by using carriers loaded with multiple signaling molecules or by employing chemical signal amplification techniques where enzymes or polymerization reactions multiply the signal-to-recognition ratio. nih.gov For fluorescence-based sensors, techniques like plasmon-enhanced fluorescence have been successfully used to improve sensitivity. nih.gov
The design of the sensor platform itself is also crucial. For example, in the development of an optical biochip for IgG/anti-IgG interaction using a poly(methyl methacrylate) (PMMA) base, researchers achieved a limit of detection of 0.05 µg/mL and a limit of quantification of 0.2 µg/mL. nih.gov Furthermore, localizing capture molecules (like antibodies) to the active sensing region of nanoscale biosensors has been shown to improve the LOD by at least one order of magnitude, from over 5 nM to 0.5 nM in one study. nih.gov The use of this compound in such advanced platforms allows for precise monitoring of biochemical processes, contributing to the development of high-performance diagnostic tools. smolecule.com
Advanced Functional Materials
Development of Environmentally Responsive Materials
This compound is widely used in the creation of advanced functional materials that are responsive to environmental stimuli. smolecule.comchemicalbook.com Its structure, which combines a pH-sensitive fluorescein dye with a polymerizable methacrylate group, makes it an excellent monomer for developing materials that react to changes in their surroundings, particularly pH. sigmaaldrich.comsigmaaldrich.com These materials are often employed as probes for cellular imaging and for real-time monitoring of biochemical processes. smolecule.comchemicalbook.com
The fluorescence of materials containing this compound is highly dependent on pH. smolecule.com The emission intensity of polymers incorporating fluorescein increases with basification and is significantly quenched in acidic conditions (pH < 5). acs.org This response is linked to the pKa of fluorescein, which is approximately 6.5, causing a rapid change in fluorescence intensity between pH 6.0 and 7.0. acs.org This property is particularly useful for fabricating optical fiber-based pH sensors. researchgate.net By photo-polymerizing this compound with a cross-linker like PEG diacrylate at the tip of an optical fiber, a robust sensor can be created that shows a clear correlation between fluorescence intensity and pH. researchgate.net
| pH | Integrated Fluorescence Intensity (Arbitrary Units) |
|---|---|
| 6.6 | ~21000 |
| 6.8 | ~24000 |
| 7.0 | ~28000 |
| 7.2 | ~31000 |
| 7.4 | ~33000 |
| 7.6 | ~35000 |
The development of copolymers, such as those combining N-isopropylacrylamide (NIPAAm) with fluorescein-based monomers, allows for the creation of materials that are dual-responsive to both temperature and pH. acs.org These smart polymers are valuable for applications in cellular imaging, as they can provide information about the environmental conditions within living cells. acs.org
Fabrication of Self-Healable Polymeric Hydrogels
Hydrogels are three-dimensional, cross-linked polymer networks capable of absorbing large quantities of water. mdpi.com While various synthetic polymers like poly(hydroxyethyl methacrylate) (pHEMA) and poly(N-isopropylacrylamide) are used to create hydrogels for biomedical applications, the specific fabrication of self-healable hydrogels using this compound is not detailed in the provided research findings. mdpi.commdpi.com Research into self-healing hydrogels often focuses on incorporating specific chemical interactions, such as strong hydrophobic associations, using monomers like stearyl methacrylate to achieve recoverability without chemical cross-linkers. acs.org Conductive hydrogels with self-healing properties have also been developed using materials such as PVA/pullulan/borax, demonstrating the broad interest in this functionality for applications like wearable sensors. mdpi.com
Applications in Drug Delivery Systems
This compound's biocompatibility and fluorescent properties make it a useful component in the development of advanced drug delivery systems. It can be incorporated as a fluorescent marker into nanoparticle complexes, which are increasingly utilized as nanocarriers for targeted therapy. This labeling allows for the tracking and imaging of the delivery vehicle in biological systems. smolecule.com
A significant application is in systems designed for sustained and controlled drug release. For example, fluorescein has been used to label therapeutic agents like dexamethasone and methotrexate to study their release profiles from a fibrin sealant vehicle. nih.gov In a study on transscleral drug delivery, incorporating these fluorescein-labeled drugs into a fibrin sealant resulted in a significantly lower apparent scleral permeability compared to delivery in a simple balanced salt solution (BSS). nih.gov This demonstrates that the fibrin vehicle provided a more gradual and sustained release of the drugs over a 24-hour period. nih.gov Such systems are valuable for treating diseases in the posterior segment of the eye, where sustained delivery is crucial. nih.gov
| Drug | Delivery Vehicle | Result |
|---|---|---|
| Dexamethasone-fluorescein | Fibrin Sealant | PA significantly lower compared to BSS (p < 0.001); more sustained release over 24 hours. |
| Methotrexate-fluorescein | Fibrin Sealant |
Potential in Tissue Engineering Scaffolds
Methacrylate-based polymers are foundational materials for creating tissue engineering scaffolds due to their favorable mechanical properties and suitability for techniques like photocuring. nist.govnist.gov Scaffolds made from materials such as ethoxylated bisphenol A dimethacrylate (EBPADMA) can be engineered to have controlled porosity and pore size, which are critical for promoting cell adhesion and growth. nist.govnist.gov The fabrication process often involves mixing the monomer with porogens like sodium chloride crystals, followed by photocuring and leaching of the salt to leave a porous, interconnected structure. nist.gov
The potential for this compound in this field lies in its utility for optical imaging. A key requirement for scaffolds used in vitro studies is optical transparency to allow for the visualization of cellular activity deep within the 3D structure. nist.govnist.gov Because the cross-linked polymer in these scaffolds is an amorphous glass, it is possible to image cells hundreds of micrometers beneath the surface using techniques like confocal microscopy. nist.gov By incorporating a fluorescent monomer like this compound directly into the polymer backbone of the scaffold, the scaffold itself could be made fluorescent. This would enable researchers to visualize the scaffold structure in real-time alongside cellular components, aiding in studies of cell-scaffold interactions and tissue development without the need for external stains that might interfere with cell viability. The non-autofluorescent nature of the base polymer in relevant wavelength regions is an advantage, ensuring that the signal from fluorescent markers is clear. nist.gov
| Sample Name | Sieve Grid Range (µm) | Average Salt Crystal Size (µm) | Measured Volume % Porosity |
|---|---|---|---|
| EBPADMA-100 | 150-75 | 100 | 81.5 ± 1.5 |
| EBPADMA-200 | 250-150 | 200 | 78.0 ± 1.5 |
Smart Luminescent Coatings and Films
This compound (FMA) is a key monomer in the development of smart luminescent coatings and films due to its inherent environmental sensitivity, particularly to pH. sigmaaldrich.commedchemexpress.comchemicalbook.cominvivochem.com The methacrylate functional group allows for its covalent incorporation into polymer chains, creating a stable material where the dye is prevented from leaching, a common issue with physically dispersed dyes. This covalent linkage ensures the longevity and reliability of the fluorescent signal in sensing applications.
These smart coatings and films exhibit changes in their luminescence intensity in response to external stimuli, primarily changes in pH. The fluorescence of the fluorescein moiety is known to be quenched in acidic environments (pH < 4) due to the protonation of its hydroxyl groups. This pH-dependent fluorescence makes FMA-based polymers excellent candidates for optical pH sensors.
Research in this area has led to the development of various sensor formats. For instance, disposable fluorescence optical pH sensors for near-neutral solutions have been fabricated. sigmaaldrich.com Another application involves the creation of optical fiber-based pH sensors, where FMA is copolymerized with other monomers, such as PEG diacrylate, at the distal end of an optical fiber. researchgate.net These sensors have demonstrated high sensitivity and photostability, with minimal evidence of photobleaching under continuous illumination. researchgate.net The ability to create such environmentally responsive materials also extends to probes for cellular imaging. sigmaaldrich.comchemicalbook.com
The development of these smart coatings often involves creating micro- or nanostructured materials. For example, FMA can be incorporated into nanoparticle complexes for various biological applications. sigmaaldrich.com By copolymerizing FMA with other monomers, materials with tailored properties can be achieved. For example, copolymerization with styrene (B11656) and N-isopropylacrylamide can produce multifunctional polymers that are not only pH-sensitive but also thermoresponsive.
Below is a table summarizing the characteristics of FMA-based smart luminescent coatings and films used for pH sensing.
| Parameter | Description | Significance | Reference |
| Sensing Mechanism | pH-dependent fluorescence intensity. | Enables real-time, non-invasive pH monitoring. | |
| pH Range | Sensitive in the near-neutral pH range. | Suitable for biological and environmental applications. | sigmaaldrich.comresearchgate.net |
| Response Time | Rapid response to pH changes. | Allows for dynamic monitoring of processes. | researchgate.net |
| Photostability | Good resistance to photobleaching. | Ensures long-term operational stability of the sensor. | researchgate.net |
| Immobilization | Covalent bonding within a polymer matrix. | Prevents dye leaching and enhances sensor durability. |
Materials for Luminescence Conversion (LUCO) and Solid-State Dye Lasers
Polymers incorporating fluorescein moieties, including those derived from this compound, are recognized for their potential in advanced optical applications such as luminescence conversion (LUCO) and as gain media for solid-state dye lasers. tandfonline.com The integration of the fluorescent dye into a polymer backbone offers significant advantages over simply dispersing the dye in a polymer matrix. This covalent attachment helps to prevent aggregation of the chromophores, which can quench fluorescence, and can improve the solubility of the dye within the host material. tandfonline.com
In the context of luminescence conversion, FMA-based materials can absorb light at one wavelength (e.g., UV-blue) and re-emit it at a longer wavelength (e.g., green). This spectral conversion is a key principle of LUCO devices. Research has shown that materials containing fluorescein dimethacrylate can be used for the spectral conversion of incident UV-blue light to green photoluminescence. cam.ac.uk This capability is valuable for applications in solar cell coatings and other planar optical components. cam.ac.uk
For solid-state dye lasers, the gain medium must possess high fluorescence quantum yield and good photostability. While a common technique involves dissolving a laser dye into a monomer solution followed by in-situ polymerization, creating a physical dispersion, the copolymerization of a dye-containing monomer like FMA offers a more robust alternative. tandfonline.com Solid-state dye lasers utilize a laser dye-doped organic matrix, such as poly(methyl methacrylate) (PMMA), as the gain medium. tandfonline.com By creating copolymers of FMA with monomers like methyl methacrylate, it is possible to create a solid-state gain medium with the fluorescein unit covalently bound within the polymer structure. This approach aims to enhance the photochemical stability of the dye, a critical factor for the longevity and performance of a solid-state dye laser. tandfonline.com
The optical properties of this compound and its copolymers are central to their function in these applications. The table below outlines key photophysical parameters.
| Property | Value/Description | Relevance for LUCO and Lasers | Reference |
| Excitation Maximum (λex) | ~490 nm | Determines the optimal wavelength for pumping the material. | medchemexpress.comchemicalbook.com |
| Emission Maximum (λem) | ~520 nm | Defines the output wavelength for luminescence conversion and the laser emission range. | medchemexpress.comchemicalbook.com |
| Fluorescence Quantum Yield | High (e.g., ~0.85, can vary with environment) | A high quantum yield is essential for efficient light emission in both LUCO and laser applications. | |
| Polymer Matrix | Covalently incorporated into polymers (e.g., copolymers with acrylates/methacrylates). | Enhances photostability, prevents dye aggregation, and provides a solid-state host. | tandfonline.com |
| Application Principle (LUCO) | Absorption of higher energy photons and emission of lower energy photons. | Enables spectral shaping for applications like enhancing solar cell efficiency. | cam.ac.uk |
| Application Principle (SSDL) | Serves as the active gain medium for stimulated emission. | The foundation for producing laser light from a solid-state organic material. | tandfonline.com |
Theoretical and Mechanistic Investigations of Fluorescein O Methacrylate Systems
Photophysical Mechanisms Underlying Fluorescence (e.g., light absorption and emission processes)
Fluorescein (B123965) O-methacrylate (FOM) is a fluorescent monomer that derives its photophysical properties from the core fluorescein structure. Its utility as a fluorescent marker in polymer systems is predicated on its distinct excitation and emission characteristics, which fall within the visible portion of the electromagnetic spectrum. The process begins with the absorption of a photon by the fluorescein moiety's π-electron system. This absorption event elevates an electron from its ground state (S₀) to an excited singlet state (S₁). The molecule exhibits a strong absorbance with an excitation maximum typically centered around 490 nm. medchemexpress.comsigmaaldrich.comchemicalbook.com
Following excitation, the molecule rapidly undergoes vibrational relaxation, losing some energy as heat to its surroundings as it relaxes to the lowest vibrational level of the S₁ state. From this relaxed excited state, the molecule can return to the ground state via several pathways, the most important of which for this compound is fluorescence. This involves the emission of a photon, a process that is typically very fast, occurring on the nanosecond timescale. Due to the energy lost during vibrational relaxation, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This phenomenon is known as the Stokes shift. For Fluorescein O-methacrylate, the emission maximum is observed at approximately 520 nm, corresponding to a green fluorescence. medchemexpress.comsigmaaldrich.comchemicalbook.com The efficiency of this process is described by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The fluorescein core is known for its high quantum efficiency, which can be up to 0.95 under optimal conditions (e.g., in 0.1 M NaOH), although this value can vary depending on the molecular environment. mdpi.com
| Property | Value |
| Excitation Maximum (λex) | ~490 nm sigmaaldrich.comchemicalbook.com |
| Emission Maximum (λem) | ~520 nm sigmaaldrich.comchemicalbook.com |
| Quantum Yield (ΦF) | ~0.85 (can vary with environment) |
| Molar Absorptivity (ε) | 8.5 × 10⁴ M⁻¹cm⁻¹ smolecule.com |
Molecular Interactions and Environmental Responsiveness
The fluorescence of the fluorescein moiety within this compound is highly sensitive to the pH of its environment. smolecule.com This pH dependence arises from the different ionic forms the fluorescein structure can adopt through protonation or deprotonation of its phenolic hydroxyl and carboxylic acid groups. nih.govresearchgate.net The fluorescence intensity is directly linked to these forms. mdpi.com
At neutral to alkaline pH (typically above pH 7), the fluorescein moiety exists predominantly in its dianionic form, which is characterized by strong light absorption around 490 nm and a very high fluorescence quantum yield. mdpi.comresearchgate.netresearchgate.net This is the "on" state of the fluorophore. As the pH decreases into the acidic range, the molecule undergoes protonation. The transition to the monoanionic form, which occurs as the pH drops below the pKa (approximately 6.4 for fluorescein), results in a blue-shifted absorption spectrum and a dramatic decrease in fluorescence intensity. mdpi.com Further acidification leads to the formation of the neutral lactone form, which is essentially non-fluorescent when excited at 490 nm. mdpi.com This process, where the fluorescence is diminished or extinguished due to protonation, is a form of fluorescence quenching. The reversible transition between the highly fluorescent dianion and the weakly or non-fluorescent protonated species makes this compound and its derivatives effective as optical pH sensors. researchgate.net
| pH Range | Dominant Ionic Form of Fluorescein | Relative Fluorescence Intensity |
| > 8 | Dianion | Very High researchgate.netresearchgate.net |
| ~6.4 (pKa) | Equilibrium between Dianion and Monoanion | Intermediate mdpi.com |
| < 6 | Monoanion / Neutral (Lactone) | Very Low / Negligible mdpi.com |
The fluorescence intensity of this compound is significantly influenced by its immediate molecular environment, beyond just pH. Factors such as solvent polarity, viscosity, and the concentration of the fluorophore itself can modulate the emission output.
The viscosity of the surrounding medium can also play a role. For some fluorophores, known as molecular rotors, an increase in local viscosity hinders intramolecular rotations that typically serve as non-radiative decay pathways. rsc.org This restriction leads to an increase in fluorescence intensity and lifetime. While fluorescein itself is not a classic molecular rotor, its derivatives incorporated into polymer chains can experience changes in fluorescence based on the local micro-viscosity and polymer chain mobility. rsc.org For example, during polymerization, the increase in viscosity of the medium as monomer is converted to polymer can lead to an observable increase in fluorescence intensity. rsc.org
Polymerization Kinetics and Reaction Mechanisms
The methacrylate (B99206) group (-O-C(O)C(CH₃)=CH₂) appended to the fluorescein core makes this compound a versatile monomer for incorporation into polymer chains. This functionality allows it to readily participate in various polymerization reactions, most notably free-radical polymerization. smolecule.com
Free-Radical Polymerization: This is a common method for creating polymers containing FOM. The process is a chain-growth polymerization typically initiated by the thermal or photochemical decomposition of an initiator molecule (e.g., AIBN) to generate free radicals. tandfonline.com These radicals then react with the double bond of the methacrylate group, initiating a growing polymer chain that subsequently incorporates other FOM monomers (homopolymerization) or different co-monomers (copolymerization). Copolymerization is particularly useful, as it allows for the synthesis of functional materials where the fluorescein unit acts as a fluorescent label or a pH-sensitive component, while the properties of the bulk material are dictated by the primary co-monomer, such as acrylic acid or styrene (B11656).
Photopolymerization: This technique utilizes light to initiate the polymerization process. smolecule.com It offers excellent spatial and temporal control over the reaction. researchgate.netrsc.org When a photoinitiator is present, exposure to light of a specific wavelength generates the radicals needed to start polymerization. researchgate.net This method is advantageous for applications like creating patterned fluorescent surfaces or fabricating micro-scale sensors. researchgate.net
Self-Assembly Mechanisms of Amphiphilic Copolymers into Nanostructures
When this compound is copolymerized with both hydrophilic (water-loving) and hydrophobic (water-fearing) monomers, the resulting macromolecule is an amphiphilic copolymer. In a selective solvent, typically water, these polymers spontaneously organize into ordered nanostructures to minimize the thermodynamically unfavorable contact between the hydrophobic blocks and the aqueous environment. depositolegale.itnih.gov This process is known as self-assembly.
The driving force for self-assembly is primarily the hydrophobic effect. The hydrophobic segments of the polymer chains tend to aggregate to reduce their exposed surface area to water. This leads to the formation of various core-shell morphologies. researchgate.net The specific nanostructure formed—such as spherical micelles, worm-like micelles, or vesicles (polymersomes)—is largely determined by the relative lengths of the hydrophilic and hydrophobic blocks in the copolymer. researchgate.net
In a typical scenario, the hydrophobic blocks form the core of the nanostructure, while the hydrophilic blocks form a solvated outer shell, or corona, that interfaces with the surrounding water. nih.govresearchgate.net The this compound unit can be strategically placed in either the hydrophobic core or the hydrophilic corona, depending on the desired application. This allows the nanostructures to be inherently fluorescent, enabling their tracking and visualization in various applications. The encapsulation within these self-assembled structures can also protect the fluorescein dye from environmental quenchers and prevent aggregation-caused quenching, sometimes leading to enhanced fluorescence intensity compared to the free dye in solution.
Molecular Recognition Mechanisms in Imprinted Polymers (e.g., Photo-Induced Electron Transfer (PET))
This compound can be used as a functional monomer in the synthesis of Molecularly Imprinted Polymers (MIPs), creating materials with tailored recognition sites for a specific target molecule. nih.gov MIPs are formed by polymerizing functional monomers and cross-linkers in the presence of a "template" molecule. semanticscholar.orgmdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
The fluorescence of the embedded FOM can be harnessed as a signaling mechanism for analyte binding. One of the key mechanisms for this signal transduction is Photo-induced Electron Transfer (PET). nih.govmdpi.com In a PET-based fluorescent sensor, the system is designed such that in the absence of the target analyte, the fluorescence of the fluorophore (FOM) is quenched. This quenching occurs because, upon excitation, an electron is transferred from a nearby electron-donating group (a quencher) to the excited fluorophore, providing a non-radiative decay pathway. nih.gov
When the target analyte is introduced, it selectively binds to the imprinted cavity. This binding event alters the electronic or spatial arrangement of the quencher relative to the fluorophore, disrupting or inhibiting the PET process. nih.gov With the quenching pathway blocked, the excited fluorophore returns to the ground state via radiative decay, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response provides a direct and sensitive signal for the presence and concentration of the target analyte. nih.govnih.gov
Challenges, Limitations, and Future Research Directions
Addressing pH Sensitivity in Dynamic Biological Systems
The inherent pH sensitivity of Fluorescein (B123965) O-methacrylate (FMA) presents both an opportunity for pH sensing and a challenge for applications requiring stable fluorescence in dynamic biological environments where pH fluctuations are common. mdpi.com The fluorescence of FMA is known to be quenched in acidic conditions, typically below pH 4, due to the protonation of the hydroxyl groups on the fluorescein core. The pKa of FMA is approximately 7.9, which makes it particularly useful for monitoring pH changes in near-neutral environments (pH 7.0–8.0), a range that is highly relevant for many biological processes. However, this sensitivity can lead to signal artifacts if not properly accounted for in experimental design.
To mitigate the impact of pH fluctuations on fluorescence intensity, several strategies can be employed. The use of pH-stable buffers, such as HEPES, in cell culture media is a common approach to maintain a constant physiological pH. Furthermore, calibrating fluorescence signals against a known pH gradient is crucial for accurate interpretation of data in dynamic systems. For applications where pH sensing is the primary goal, the pH-dependent spectral shifts of FMA can be precisely measured using techniques like UV-Visible spectroscopy.
Future research directions in this area focus on the development of ratiometric sensing systems to provide a built-in correction for environmental effects. mdpi.com By chemically linking FMA with a pH-insensitive fluorophore, a dual-emission probe can be created where the ratio of the two emission intensities provides a more robust and reliable measure of pH, independent of probe concentration or excitation intensity fluctuations. rsc.org Another approach involves the synthesis of FMA derivatives with altered pKa values to tailor the pH sensing range for specific biological compartments or processes. mdpi.com
Strategies for Mitigating Photobleaching and Enhancing Long-Term Stability
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a significant limitation for the long-term application of Fluorescein O-methacrylate. mdpi.com This phenomenon can lead to a gradual decrease in fluorescence signal during continuous or repeated measurements, compromising the quantitative accuracy and longevity of FMA-based probes and sensors.
Several other strategies are being explored to combat photobleaching. The use of antifade agents in the mounting medium or imaging buffer can help to reduce the rate of photobleaching. Optimizing imaging parameters, such as minimizing the excitation light intensity and exposure time, can also significantly extend the useful lifetime of the fluorescent signal. For instance, in one study, the integrated fluorescence spectra of an FMA-based sensor showed little evidence of photobleaching when continuously illuminated for three minutes at a low laser power of 1.0 μW. researchgate.netresearchgate.net
Future research is focused on the development of intrinsically more photostable fluorescein derivatives and the design of protective nano-architectures. Encapsulating FMA within nanoparticles or core-shell structures can shield the fluorophore from the surrounding environment and reduce photochemical reactions. smolecule.com Additionally, the development of self-healing materials that can replenish or repair bleached fluorophores is an emerging area of interest.
Advancements in Fabrication Reproducibility and Process Scalability for Industrial Applications
The transition of this compound-based technologies from laboratory-scale prototypes to industrial applications hinges on achieving high fabrication reproducibility and process scalability. Ensuring consistent performance across different batches of sensors or materials is critical for their commercial viability. dntb.gov.ua
Recent advancements in fabrication techniques have focused on improving the precision and control of polymer synthesis and deposition. Surface-initiated polymerization methods, for example, allow for the growth of polymer brushes with well-defined thickness and density on various substrates, leading to more reproducible sensor responses. smolecule.com Photopolymerization techniques offer spatial and temporal control over the polymerization process, enabling the fabrication of patterned surfaces and microstructures with high fidelity. rsc.orgresearchgate.net For instance, the use of a 405 nm laser for photopolymerization allows for the creation of discrete sensing elements on the core of an optical fiber. rsc.orgresearchgate.net
For industrial-scale production, batch-to-batch consistency in the synthesis of FMA and its polymers is crucial. This requires stringent control over reaction parameters such as temperature, reaction time, and molar ratios of reactants. The implementation of continuous process monitoring using in-situ spectroscopic techniques can enable real-time optimization and quality control, leading to improved yields and product consistency. smolecule.com
Future research in this area will likely focus on the development of automated and high-throughput fabrication methods. Exploring techniques like inkjet printing or 3D printing for the deposition of FMA-containing polymers could enable the rapid and cost-effective production of sensors and other devices. Furthermore, establishing standardized characterization protocols and quality control metrics will be essential for ensuring the reliability and comparability of FMA-based products from different manufacturers.
Development of Novel Polymerization Routes for Tailored Architectures and Functionalities
The versatility of this compound as a functional monomer is greatly expanded through the development of novel polymerization routes that allow for the creation of polymers with tailored architectures and functionalities. The methacrylate (B99206) group enables FMA to participate in a variety of polymerization reactions, including conventional free radical polymerization and controlled/living radical polymerization techniques. smolecule.comsigmaaldrich.com
Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over molecular weight, polydispersity, and polymer architecture. macroarc.orgnih.gov This level of control is crucial for designing materials with specific properties, such as self-assembling block copolymers that can form micelles, vesicles, or other nanostructures. nih.gov For example, the copolymerization of FMA with other monomers like styrene (B11656) or N-isopropylacrylamide can yield multifunctional polymers that are fluorescent, hydrophobic, and thermoresponsive. smolecule.com
Surface-initiated polymerization is another powerful technique for creating well-defined polymer architectures on surfaces. smolecule.com This "grafting-from" approach allows for the growth of dense polymer brushes on nanoparticles, planar substrates, and even the internal surfaces of porous materials. smolecule.com These surface-grafted polymers can be used to create highly sensitive biosensors or to modify the surface properties of materials. smolecule.com
Future research is directed towards exploring new polymerization techniques and monomer combinations to further expand the range of achievable polymer architectures and functionalities. Polymerization-Induced Self-Assembly (PISA) is a particularly promising one-pot method for the synthesis of block copolymer nanoparticles with various morphologies. nih.gov The development of "click" chemistry approaches for the post-polymerization modification of FMA-containing polymers will also open up new avenues for creating multifunctional materials with precisely controlled properties. medchemexpress.com
Integration with Emerging Technologies for Multimodal Platforms
The integration of this compound with other emerging technologies is leading to the development of advanced multimodal platforms with enhanced capabilities for sensing, imaging, and diagnostics. By combining the fluorescence of FMA with other modalities, researchers can obtain complementary information and create more powerful analytical tools.
One notable example is the development of bimodal imaging agents that combine fluorescence with magnetic resonance imaging (MRI). smolecule.com This has been achieved by coating iron oxide (Fe₃O₄) nanoparticles with a shell of poly(this compound). sigmaaldrich.com These core-shell nanoparticles can be used as contrast agents for both MRI and fluorescence imaging, providing a more comprehensive picture of biological systems. smolecule.com
The integration of FMA-based sensors with microfluidic devices is another promising area of research. Microfluidic platforms allow for the precise manipulation of small volumes of fluids, making them ideal for high-throughput screening and point-of-care diagnostics. By incorporating FMA-based pH sensors into microfluidic channels, it is possible to monitor pH changes in real-time with high spatial and temporal resolution.
Future directions in this area include the development of theranostic platforms that combine the diagnostic capabilities of FMA with therapeutic functionalities. For instance, FMA could be incorporated into drug delivery vehicles to monitor the local pH environment and trigger the release of a therapeutic agent in response to specific pH changes, such as those found in the tumor microenvironment. The integration of FMA with advanced microscopy techniques, such as super-resolution microscopy, will also enable the visualization of biological structures and processes with unprecedented detail.
Exploration of New Biomedical and Environmental Sensing Applications
The unique properties of this compound, particularly its pH-sensitive fluorescence, make it a versatile building block for the development of novel sensors for a wide range of biomedical and environmental applications. smolecule.com While FMA has been extensively used for pH sensing, researchers are continuously exploring new applications that leverage its optical properties.
In the biomedical field, FMA is being used to develop highly sensitive biosensors for the detection of various biomarkers. smolecule.com For example, FMA-based polymeric nanoparticles have been used to improve the sensitivity of assays for detecting proteins like bovine serum albumin. smolecule.com The covalent immobilization of FMA into a polymer matrix prevents dye leaching and enhances the long-term stability of these biosensors, making them suitable for continuous monitoring applications. FMA is also being explored for use in cellular imaging and as a fluorescent marker in nanoparticle complexes. smolecule.comchemicalbook.com
In the environmental sector, FMA-based sensors can be used to monitor the pH of water sources, which is a critical parameter for assessing water quality and the health of aquatic ecosystems. The development of low-cost, disposable optical pH sensors based on FMA could provide a convenient and reliable tool for environmental monitoring. sigmaaldrich.com
Future research in this area will focus on expanding the range of analytes that can be detected using FMA-based sensors. This can be achieved by combining FMA with molecular recognition elements, such as antibodies, enzymes, or nucleic acids, to create highly specific biosensors. The development of wearable sensors that can continuously monitor physiological parameters is another exciting area of research. Furthermore, the application of FMA in smart materials that can respond to environmental stimuli is a growing field with potential applications in areas such as self-healing coatings and environmentally responsive textiles.
Computational Modeling and Simulation for Predictive Design and Optimization
Computational modeling and simulation are becoming increasingly important tools for the predictive design and optimization of materials and devices based on this compound. By using computer models, researchers can gain a deeper understanding of the relationships between the chemical structure of FMA-containing polymers and their resulting properties, which can accelerate the development of new materials with desired functionalities. mdpi.comdntb.gov.ua
Molecular modeling techniques can be used to predict the photophysical properties of FMA and its derivatives, such as their absorption and emission spectra, quantum yields, and pH sensitivity. mdpi.com This information can be used to guide the design of new fluorescent probes with improved performance characteristics. For example, computational models can be used to screen potential chemical modifications to the fluorescein core to tune its pKa or enhance its photostability.
Simulations of polymerization processes can provide insights into the kinetics and mechanisms of polymer formation, allowing for the optimization of reaction conditions to achieve desired molecular weights, compositions, and architectures. mdpi.com Monte Carlo simulations, for instance, can be used to model the effects of different initiator feeding policies on the rate of polymerization and the molecular weight distribution of the resulting polymers. mdpi.com
The future of computational modeling in this field lies in the development of multiscale models that can bridge the gap between the molecular level and the macroscopic properties of materials. These models will enable the in silico design of FMA-based sensors and devices with optimized performance characteristics, reducing the need for time-consuming and expensive trial-and-error experimentation. The integration of machine learning algorithms with computational models will also provide new opportunities for the rapid discovery and design of novel FMA-based materials.
Q & A
Q. What are the primary methods for synthesizing Fluorescein O-methacrylate (FOM), and how can its purity be validated?
FOM is synthesized via radical polymerization of this compound (FMA) monomers with other functional monomers (e.g., N-acryloxysuccinimide, methacrylic acid) to create amphiphilic polymers. A typical protocol involves controlled reaction conditions (e.g., nitrogen atmosphere, initiators like AIBN) to ensure reproducibility . Purity validation employs HPLC (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Fluorescence spectroscopy (excitation/emission at 490/520 nm) further verifies optical properties .
Q. Which characterization techniques are critical for confirming FOM’s structural and optical properties?
Key techniques include:
- Fluorescence spectroscopy to measure excitation/emission spectra and quantum yield .
- NMR (¹H and ¹³C) to confirm methacrylate and fluorescein group integration .
- Dynamic light scattering (DLS) for nanoparticle size analysis when FOM is polymerized into amphiphilic structures .
- UV-Vis spectroscopy to assess pH-dependent absorbance shifts in aqueous solutions .
Q. How is FOM utilized in basic cell imaging studies, and what are its limitations?
FOM is conjugated to biomolecules (e.g., proteins, lipids) for fluorescence tracking in live cells. For example, FITC-DSPE (a phospholipid-FOM conjugate) enables membrane labeling . Limitations include pH sensitivity (fluorescence quenching in acidic environments) and photobleaching under prolonged illumination. Mitigation strategies include using antifade agents or optimizing imaging intervals .
Advanced Research Questions
Q. How does FOM’s pH sensitivity influence experimental design in dynamic biological systems?
FOM’s fluorescence intensity decreases in acidic conditions due to protonation of the fluorescein moiety. To minimize artifacts:
- Use pH-stable buffers (e.g., HEPES) in cell culture media.
- Calibrate fluorescence signals against pH gradients using ratiometric measurements .
- In vivo applications may require co-localization with pH-insensitive dyes for normalization .
Q. What strategies optimize FOM’s integration into stimuli-responsive hydrogels or nanoparticles?
- Copolymer design : Combine FOM with temperature/pH-responsive monomers (e.g., NIPAM) to create dual-responsive hydrogels. For instance, FOM-labeled poly(NIPAM) exhibits LCST-driven aggregation, enabling microalgae encapsulation for biohydrogen production .
- Surface functionalization : Incorporate FOM into Fe₃O₄/polymer core-shell nanoparticles via emulsion polymerization, enhancing MRI-fluorescence bimodal imaging capabilities .
Q. How can FOM-based biosensors overcome signal quenching in high-concentration assays?
Quenching at high dye concentrations is mitigated by:
- Polymer nanoparticle encapsulation : Self-assembled FOM polymers (FPNPs) reduce dye aggregation, enhancing fluorescence intensity 3-fold compared to free fluorescein .
- N-hydroxysuccinimide (NHS) ester functionalization : Enables covalent biomolecule immobilization, improving target specificity and reducing background noise .
Q. What are the critical factors in ensuring FOM’s stability during long-term storage and experimental use?
- Storage : Lyophilize in aliquots and store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis .
- In vitro use : Limit light exposure and use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching .
- Freeze-thaw cycles : Avoid repeated thawing; reconstitute aliquots immediately before use .
Methodological Considerations
Q. How to resolve contradictions in FOM’s reported biocompatibility across studies?
Discrepancies arise from varying impurity levels (e.g., unreacted methacrylate monomers) or cell-type-specific responses. Standardize protocols by:
- Purification : Dialysis (MWCO 3.5 kDa) to remove residual monomers .
- Cytotoxicity screening : Perform MTT assays on target cell lines before full-scale experiments .
Q. What computational tools aid in modeling FOM’s photophysical behavior for sensor design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
